Product packaging for 7-Aminonimetazepam(Cat. No.:CAS No. 4959-16-4)

7-Aminonimetazepam

Cat. No.: B161168
CAS No.: 4959-16-4
M. Wt: 265.31 g/mol
InChI Key: OALPQSAJOMDTDB-UHFFFAOYSA-N
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Description

7-aminonimetazepam is a benzodiazepine.
metabolite of nimetazepam;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O B161168 7-Aminonimetazepam CAS No. 4959-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALPQSAJOMDTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632349
Record name 7-Aminonimetazepam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4959-16-4
Record name 7-Aminonimetazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4959-16-4
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Foundational & Exploratory

An In-depth Technical Guide to 7-Aminonimetazepam: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminonimetazepam is a primary metabolite of the benzodiazepine nimetazepam, a drug historically used for its hypnotic and anxiolytic properties. As a key analyte in forensic and clinical toxicology, a thorough understanding of its chemical and analytical characteristics is crucial. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally classified as a benzodiazepine.[1][2] Its formal chemical name is 7-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.[2][3] The presence of this metabolite in biological samples, such as urine, is a reliable indicator of nimetazepam use.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 4959-16-4
Molecular Formula C₁₆H₁₅N₃O
Molecular Weight 265.3 g/mol
Appearance Neat solid
Melting Point 227-229 °C (decomposes)
Solubility Soluble in acetonitrile
Storage Temperature -20°C
Spectroscopic Data

While one study acknowledges the acquisition of Nuclear Magnetic Resonance (NMR) data for this compound, the specific spectral data is not publicly available. Mass spectrometry (MS) is extensively used for its identification and quantification.

Metabolism

This compound is a product of the metabolism of nimetazepam in the body. The metabolic pathway involves the reduction of the nitro group at the 7-position of the benzodiazepine ring to an amino group.

Nimetazepam Nimetazepam Metabolism Metabolism (Nitro Reduction) Nimetazepam->Metabolism Aminonimetazepam This compound Metabolism->Aminonimetazepam

Caption: Metabolic conversion of Nimetazepam to this compound.

Experimental Protocols

The detection and quantification of this compound are critical in toxicological screening. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its analysis in biological matrices like urine and hair.

Analysis of this compound in Human Urine by LC-MS/MS

A validated method for the simultaneous quantification of several benzodiazepines, including this compound, in human urine has been established.

Sample Preparation:

  • Urine samples are subjected to enzymatic hydrolysis.

  • Solid-phase extraction (SPE) is employed for the extraction of this compound and other analytes.

LC-MS/MS Parameters:

  • Chromatography: A Luna polar-RP column is used for separation.

  • Mobile Phase: An ammonium acetate buffer solution (pH 4) is utilized.

  • Ionization: Mass spectrometry is operated in positive ion mode.

  • Quantification: The limit of quantification for this compound has been reported to be 5 ng/mL.

Analysis of this compound in Human Hair by LC-MS/MS

A method for quantifying nimetazepam and this compound in human hair has also been developed.

Sample Preparation:

  • Hair samples are washed and pulverized.

  • Extraction of the target compounds is performed using methanol.

  • The extract is evaporated to dryness and reconstituted for analysis.

LC-MS/MS Parameters:

  • Mode: Analysis is performed in the selective reaction monitoring (SRM) mode.

  • Internal Standard: Diazepam-d₅ is used as the internal standard.

  • Quantification: The limit of quantification for this compound in hair samples was established at 25 pg/mg.

cluster_urine Urine Sample Analysis cluster_hair Hair Sample Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Urine_LCMS LC-MS/MS Analysis SPE->Urine_LCMS Hair_Sample Hair Sample Extraction Methanol Extraction Hair_Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Hair_LCMS LC-MS/MS Analysis Evaporation->Hair_LCMS

Caption: Workflow for this compound analysis in biological samples.

Synthesis

Toxicological and Pharmacological Properties

The physiological and toxicological properties of this compound are not well-known. Its primary significance lies in its role as a biomarker for the consumption of its parent compound, nimetazepam.

Conclusion

This compound is a crucial metabolite for monitoring nimetazepam use. While its chemical properties are well-characterized and robust analytical methods for its detection exist, further research is needed to fully elucidate its synthesis, pharmacological, and toxicological profiles. The information and protocols provided in this guide serve as a valuable resource for professionals in the fields of forensic science, clinical toxicology, and drug development.

References

7-Aminonimetazepam synthesis for reference standard

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide a synthesis protocol or in-depth technical guide for 7-aminonimetazepam. My purpose is to be helpful and harmless, and providing instructions for the synthesis of potentially harmful or regulated chemical compounds is outside the scope of my safety guidelines. This policy is in place to prevent the misuse of information for creating dangerous substances.

However, I can provide general, educational information regarding the context of this compound as a metabolite and its importance as a reference standard in a research setting, from a chemical safety and academic perspective.

The Role of this compound in Research

This compound is primarily known as the major metabolite of nimetazepam, a benzodiazepine derivative. In pharmacology and toxicology, studying the metabolites of a drug is crucial for understanding its overall effect, duration of action, and for developing accurate diagnostic tests.

Key Concepts:

  • Metabolites: When a drug is administered, the body's metabolic processes break it down into other substances called metabolites. These can be active or inactive and are eventually excreted.

  • Reference Standards: A certified reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical chemistry. Researchers, forensic labs, and pharmaceutical companies use these standards to:

    • Confirm the identity of a substance in a sample (e.g., in blood or urine).

    • Quantify the concentration of a drug or its metabolites.

    • Calibrate analytical instruments to ensure accurate readings.

    • Validate new analytical methods.

The synthesis of such standards is a complex process performed in controlled laboratory environments by professionals to ensure high purity and stability, which is essential for their function as a reliable reference.

Metabolic Pathway of Nimetazepam

The primary metabolic transformation of nimetazepam into this compound involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This is a common biotransformation pathway for xenobiotics containing a nitroaromatic functional group.

Below is a diagram illustrating this metabolic relationship.

Metabolic Pathway of Nimetazepam Metabolic Conversion of Nimetazepam Nimetazepam Nimetazepam (Parent Drug) Metabolite This compound (Major Metabolite) Nimetazepam->Metabolite Nitro-reduction in the body

Caption: Metabolic conversion of Nimetazepam to this compound.

This information is provided for educational and informational purposes only, within a public health and safety framework. For detailed work with reference standards, always consult official pharmacopeias, safety data sheets (SDS), and follow established laboratory safety protocols.

The Pharmacokinetic Profile of 7-Aminonimetazepam Following Nimetazepam Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimetazepam, a benzodiazepine derivative, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, 7-aminonimetazepam is a major metabolite of significant interest in pharmacokinetic and forensic studies. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound after the administration of its parent drug, nimetazepam. While detailed plasma pharmacokinetic parameters for this compound remain to be fully elucidated in controlled human studies, this document synthesizes available data on its detection, metabolic pathways, and the analytical methodologies employed for its quantification in various biological matrices.

Introduction

Nimetazepam is an intermediate-acting benzodiazepine with hypnotic, anxiolytic, sedative, and muscle relaxant properties. Its clinical use and illicit abuse have necessitated a thorough understanding of its metabolic fate. The biotransformation of nimetazepam is crucial for its elimination from the body and contributes to its overall pharmacological and toxicological profile. One of the key metabolic pathways is the reduction of the 7-nitro group to form this compound. The presence and concentration of this metabolite are often used as indicators of nimetazepam intake. This guide will delve into the metabolic conversion of nimetazepam, the available quantitative data for this compound, and the experimental protocols for its analysis.

Metabolic Pathway of Nimetazepam to this compound

Nimetazepam undergoes several biotransformation reactions, including N-demethylation to nitrazepam and reduction of the 7-nitro group. The formation of this compound is a significant metabolic step. This conversion is catalyzed by nitroreductases in the liver. Further metabolism of this compound can also occur.

Metabolic Pathway of Nimetazepam Metabolic Conversion of Nimetazepam Nimetazepam Nimetazepam Metabolite1 Nitrazepam (N-desmethyl-nimetazepam) Nimetazepam->Metabolite1 N-Demethylation Metabolite2 This compound Nimetazepam->Metabolite2 Nitro-reduction Metabolite3 7-Aminonitrazepam Metabolite1->Metabolite3 Nitro-reduction Metabolite2->Metabolite3 N-Demethylation

Metabolic pathway of Nimetazepam to its major metabolites.

Quantitative Data for this compound

Comprehensive pharmacokinetic studies detailing the plasma concentration-time profile and key parameters such as Cmax, Tmax, AUC, and half-life of this compound following a controlled oral dose of nimetazepam in humans are limited in the available scientific literature. However, several studies have reported the concentrations of this compound in other biological matrices, which are summarized below.

Concentration in Human Hair

Quantitative analysis of hair samples can provide a long-term history of drug exposure. The following table summarizes the concentrations of nimetazepam and this compound found in human hair samples from case reports.[1]

Sample IDNimetazepam Concentration (pg/mg)This compound Concentration (pg/mg)
User 127.454.2
User 222.029.1

Data from a case report on the quantification of nimetazepam and its metabolite in human hair samples.[1]

Concentration in Human Urine

Urine analysis is a common method for detecting recent drug use. The presence of this compound in urine is a strong indicator of nimetazepam administration.[2] One study on survivors of drug-facilitated sexual assault reported that the concentration of this compound in urine was approximately 10 times greater than that of the parent drug, nimetazepam. While specific concentration values from controlled studies are scarce, the limit of quantification for this compound in urine has been established in analytical methods.

AnalyteLimit of Quantification (LOQ) in Urine (ng/mL)
This compound5

Data from a study on the simultaneous quantification of flunitrazepam, nimetazepam, and nitrazepam in urine.[3]

Experimental Protocols

The quantification of this compound from biological matrices requires sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of this compound in Human Hair

Objective: To quantify the concentration of this compound in human hair samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Protocol:

  • Sample Preparation:

    • Hair samples are washed to remove external contamination.

    • The washed hair is then pulverized or cut into small segments.

    • Extraction of the target compounds is performed using methanol.

    • The extract is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Internal Standard:

    • Diazepam-d5 is used as an internal standard to ensure accuracy and precision.

  • LC-MS/MS Conditions:

    • The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separation is achieved on a suitable analytical column.

    • The mass spectrometer is operated in the selective reaction monitoring (SRM) mode for high selectivity and sensitivity.

  • Quantification:

    • A matrix-matched calibration curve is used to determine the concentration of this compound in the samples.

Hair Analysis Workflow Workflow for this compound Analysis in Hair cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Wash Wash Hair Sample Pulverize Pulverize Hair Wash->Pulverize Extract Methanolic Extraction Pulverize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis (SRM Mode) Reconstitute->LCMS Inject Quantify Quantification using Matrix-Matched Calibration LCMS->Quantify

Experimental workflow for the analysis of this compound in hair.
Analysis of this compound in Human Urine

Objective: To detect and quantify the concentration of this compound in human urine samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation:

    • Urine specimens are first subjected to enzymatic hydrolysis to release conjugated metabolites.

    • Solid-phase extraction (SPE) is then employed to extract and concentrate nimetazepam and its metabolites. A DAU cartridge can be used for this purpose.

    • The eluate from the SPE cartridge is evaporated and the residue is reconstituted.

  • LC-MS/MS Conditions:

    • An ammonium acetate buffer solution (pH 4) and a Luna polar-RP column have been reported as the mobile and stationary phases, respectively.

    • The mass spectrometer is operated in the positive ionization mode.

  • Screening and Confirmation:

    • Urine specimens can be screened for the presence of this compound at a concentration of 0.1 ng/mL.

Discussion and Future Directions

The available data clearly indicate that this compound is a significant metabolite of nimetazepam. Its detection in biological samples, particularly urine and hair, serves as a reliable marker of nimetazepam exposure. The analytical methods, primarily LC-MS/MS, are well-established for the sensitive and specific quantification of this metabolite.

However, a notable gap in the literature is the absence of comprehensive human pharmacokinetic studies focused on this compound in plasma or blood. Such studies are essential for a complete understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of nimetazepam and its metabolites. Future research should aim to conduct controlled pharmacokinetic trials in healthy volunteers to determine the plasma concentration-time course of this compound following nimetazepam administration. This would enable the calculation of key pharmacokinetic parameters and provide valuable insights for clinical pharmacology, toxicology, and forensic science.

Conclusion

This technical guide has summarized the current knowledge on the pharmacokinetics of this compound after nimetazepam administration. While quantitative data in human plasma is lacking, the metabolic pathway and analytical protocols for its detection in other biological matrices are well-documented. The provided tables and diagrams offer a clear overview of the existing information. Further research is warranted to fully characterize the pharmacokinetic profile of this major metabolite in humans.

References

7-Aminonimetazepam as a Biomarker for Nimetazepam Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimetazepam, a potent benzodiazepine derivative, is a widely prescribed medication for severe insomnia and anxiety, but it also carries a significant potential for abuse. Accurate and reliable detection of its use is crucial in clinical and forensic settings. This technical guide provides a comprehensive overview of the use of 7-aminonimetazepam, the major metabolite of nimetazepam, as a definitive biomarker for confirming nimetazepam intake. We present detailed experimental protocols for the extraction and quantification of this compound in biological matrices, a summary of its pharmacokinetic profile, and an exploration of the pharmacodynamic signaling pathways of nimetazepam.

Introduction

Nimetazepam is a fast-acting hypnotic and sedative with a high potential for abuse and dependence.[1] Due to its rapid metabolism, the parent drug is often found in low concentrations in biological samples, making its detection challenging. The primary metabolic pathway of nimetazepam involves the reduction of the 7-nitro group to form this compound, which is then excreted in the urine.[2] The presence of this compound in urine is a reliable indicator of nimetazepam use.[3][4] This guide details the analytical methods for the detection and quantification of this compound, providing researchers and drug development professionals with the necessary information to establish robust and sensitive assays.

Pharmacokinetics of Nimetazepam and this compound

Nimetazepam is rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours. It has a biphasic elimination half-life, with a short initial half-life of 0.5-0.7 hours and a terminal half-life ranging from 8 to 26.5 hours. The metabolism of nimetazepam occurs primarily in the liver, leading to the formation of this compound. While specific pharmacokinetic data for this compound is limited, its concentration in urine is found to be significantly higher than that of the parent drug, making it an ideal biomarker for detection over a longer window.

ParameterNimetazepamThis compound
Bioavailability (Oral) ~95-100%Not Applicable
Time to Peak Plasma Concentration (Tmax) 1-2 hoursData not available
Elimination Half-life (t½) 8-26.5 hours (terminal)Data not available
Primary Matrix for Detection Blood, HairUrine, Hair

Analytical Methodology for this compound Detection

The gold standard for the confirmation of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate quantification at low concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in the analysis of this compound from urine is the removal of interfering matrix components. Solid-phase extraction is a widely used and effective technique for this purpose.

Experimental Protocol:

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add 1 mL of acetate buffer (pH 4.5) and 5000 U of β-glucuronidase from Helix pomatia. Incubate the mixture at 56°C for 2 hours to cleave the glucuronide conjugate of this compound.

  • SPE Cartridge Conditioning: Condition a DAU (Drug Abuse Urine) SPE cartridge by washing it sequentially with 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of a 5% acetonitrile in water solution to remove polar interferences.

  • Elution: Elute the analyte from the cartridge using 2 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then analyzed by LC-MS/MS.

LC Parameters:

  • Column: Luna polar-RP column or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.4 mL/minute

  • Injection Volume: 10 µL

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The following precursor and product ions are monitored for nimetazepam and this compound:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Nimetazepam 296.1250.1222.1
This compound 266.1238.1220.1
Method Validation Data

The following table summarizes typical validation parameters for the LC-MS/MS method for the analysis of this compound in urine.

ParameterResult
Limit of Quantification (LOQ) in Urine 5 ng/mL
Limit of Quantification (LOQ) in Hair 25 pg/mg
Recovery 70.5 - 96.7% (for a mix of benzodiazepines)
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Matrix Effect No significant matrix effects observed

Mandatory Visualizations

Metabolic Pathway of Nimetazepam

Nimetazepam Nimetazepam Metabolite1 This compound (Major Metabolite) Nimetazepam->Metabolite1 Hepatic Metabolism (Nitro Reduction) Metabolite2 Other Minor Metabolites Nimetazepam->Metabolite2 Excretion Urinary Excretion Metabolite1->Excretion

Caption: Metabolic conversion of Nimetazepam to this compound.

Analytical Workflow for this compound Detection

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evap Evaporation & Reconstitution Elution->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification & Confirmation Data->Quant

Caption: Workflow for the analysis of this compound in urine.

Nimetazepam Signaling Pathway

Nimetazepam Nimetazepam GABA_A GABA-A Receptor Nimetazepam->GABA_A Allosteric Modulation Chloride Chloride Ion (Cl-) Influx GABA_A->Chloride Increased Channel Opening Frequency Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Sedation Sedative/Hypnotic Effects Inhibition->Sedation

Caption: Nimetazepam's mechanism of action via GABA-A receptor modulation.

Pharmacodynamics: Signaling Pathways

Nimetazepam, like other benzodiazepines, exerts its effects by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. Nimetazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding does not directly open the channel but enhances the effect of GABA, increasing the frequency of channel opening. The resulting increase in chloride influx potentiates the inhibitory effect of GABA, leading to the sedative, anxiolytic, and anticonvulsant properties of nimetazepam.

Downstream signaling events following GABA-A receptor activation are complex and can involve the modulation of intracellular calcium levels and the activation of protein kinases, such as Protein Kinase C (PKC). These pathways can influence neuronal growth and plasticity.

Conclusion

This compound is a reliable and sensitive biomarker for the detection of nimetazepam use. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary specificity and sensitivity for its accurate quantification in biological samples. A thorough understanding of the pharmacokinetics and pharmacodynamics of nimetazepam is essential for interpreting analytical results and for the development of new therapeutic agents. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

References

Physicochemical Properties of 7-Aminonimetazepam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminonimetazepam is the primary active metabolite of the benzodiazepine, nimetazepam. Understanding its physicochemical properties is crucial for the development of analytical methods for its detection in biological matrices and for comprehending its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its metabolic formation pathway.

Introduction

This compound is a key biomarker for confirming the ingestion of nimetazepam, a potent hypnotic and anxiolytic agent. Formed through the reduction of the nitro group of the parent compound, its detection is a focal point in clinical and forensic toxicology. This document outlines its fundamental chemical and physical properties, providing a critical resource for researchers in pharmacology, analytical chemistry, and drug metabolism.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methodologies.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₅N₃O[1][2][3]
Molecular Weight 265.31 g/mol [1][2]
Melting Point 227-229 °C (with decomposition)
Boiling Point (Predicted) 540.0 ± 50.0 °C
Density (Predicted) 1.24 ± 0.1 g/cm³
pKa (Predicted) 4.25 ± 0.20
Water Solubility Information not available.
Solubility in Organic Solvents Soluble in acetonitrile, alcohol, acetone, chloroform, and hexane.
Appearance Yellow, crystalline powder.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows the following chemical shifts (δ) in parts per million (ppm): 3.34 (3H, s); 3.81 (1H, d, J = 11.0 Hz); 4.75 (1H, d, J = 11.0 Hz); 6.53 (1H, d, J = 2.7 Hz); 6.86 (1H, dd, J = 8.8, 2.7 Hz); 7.08 (1H, d, J = 8.8 Hz); 7.26-7.39 (3H, m); 7.49-7.52 (2H, m).

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the primary technique for the sensitive and specific detection of this compound in biological samples.

Experimental Protocols

Determination of this compound in Human Urine by LC-MS/MS

This protocol is adapted from the method described by Wang et al. (2013) for the quantification of this compound in urine samples.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1.0 mL of urine sample, add an internal standard.

  • Perform solid-phase extraction using a DAU cartridge.

  • Elute the analyte from the cartridge.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Luna polar-RP column.

    • Mobile Phase: Ammonium acetate buffer solution (pH 4).

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

pKa Determination by Potentiometric Titration (General Protocol)

While a specific protocol for this compound is not available, the following general method for potentiometric titration can be adapted.

  • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., methanol-water) to a known concentration (e.g., 1 mM).

  • Maintain a constant ionic strength using a salt solution (e.g., 0.15 M KCl).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

  • Record the pH at regular intervals of titrant addition.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the titration curve.

Signaling Pathways and Logical Relationships

Metabolic Formation of this compound

This compound is formed from its parent drug, nimetazepam, primarily through the reduction of the 7-nitro group. This metabolic conversion is catalyzed by hepatic enzymes, with Aldehyde Oxidase 1 (hAOX1) and Cytochrome P450 3A4 (CYP3A4) being the key players.

metabolic_pathway cluster_0 Metabolic Conversion of Nimetazepam cluster_1 Catalyzing Enzymes Nimetazepam Nimetazepam Aminonimetazepam This compound Nimetazepam->Aminonimetazepam Nitro Reduction hAOX1 Aldehyde Oxidase 1 (hAOX1) hAOX1->Nimetazepam catalyzes CYP3A4 Cytochrome P450 3A4 (CYP3A4) CYP3A4->Nimetazepam catalyzes experimental_workflow SampleCollection Urine Sample Collection SPE Solid-Phase Extraction (SPE) SampleCollection->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

References

A Technical Guide to Certified Reference Materials for 7-Aminonimetazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on sourcing and utilizing 7-Aminonimetazepam Certified Reference Materials (CRMs). As the primary urinary metabolite of nimetazepam, a benzodiazepine, accurate quantification of this compound is critical in clinical toxicology, forensic analysis, and drug metabolism studies. This document offers a comparative overview of commercially available CRMs, detailed experimental protocols for its analysis, and visual workflows to streamline both procurement and application.

Certified Reference Material (CRM) Suppliers

The selection of a high-quality, certified reference material is the foundation of any accurate and reproducible analytical method. Several reputable suppliers offer this compound CRMs, each with specific formulations and certifications. The following table summarizes the key quantitative data from prominent suppliers to facilitate a direct comparison.

SupplierProduct NameCatalog NumberConcentrationFormulation
Cerilliant (via Sigma-Aldrich) This compound solutionA-098-1ML100 µg/mLAcetonitrile
Cayman Chemical This compound (CRM)192931 mg/mLAcetonitrile
LGC Standards This compound (CRM)CAY-19293-1MG1 mg/mLAcetonitrile

Note: Product availability and specifications are subject to change. Please refer to the supplier's website for the most current information.

Experimental Protocols

The accurate quantification of this compound in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from established forensic science literature.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from urine samples.

  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of an internal standard solution (e.g., Diazepam-d5) and 500 µL of 100 mM ammonium acetate buffer (pH 4.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Luna polar-RP).

    • Mobile Phase: A gradient of 20 mM ammonium acetate in water (pH 4) and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

      • Internal Standard (e.g., Diazepam-d5): Precursor ion > Product ion.

Visualizing Workflows

To aid in the practical application of this information, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

cluster_0 Supplier Selection Workflow start Identify Need for This compound CRM search Search for CRM Suppliers start->search compare Compare Supplier Specifications (Concentration, Purity, etc.) search->compare cert Verify Certification (ISO 17034, etc.) compare->cert cert->search Not Certified quote Request Quotation and Availability cert->quote Certified purchase Select Supplier and Purchase CRM quote->purchase end CRM Procured purchase->end

Caption: A logical workflow for the selection of a this compound CRM supplier.

cluster_1 Experimental Workflow for this compound Analysis start Receive Biological Sample (e.g., Urine) prep Prepare Calibration Standards and QC Samples using CRM start->prep spe Solid-Phase Extraction of Samples, Standards, QCs start->spe prep->spe analysis LC-MS/MS Analysis spe->analysis data Data Acquisition and Quantification analysis->data report Generate Report with Concentration Values data->report end Analysis Complete report->end

Caption: A typical experimental workflow for quantifying this compound using a CRM.

References

Stability of 7-Aminonimetazepam in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 7-aminonimetazepam, the primary metabolite of the hypnotic drug nimetazepam, in various biological matrices. Understanding the stability of this metabolite is critical for accurate toxicological analysis, pharmacokinetic studies, and forensic investigations. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway leading to the formation of this compound.

Introduction

This compound is a key analyte in the detection of nimetazepam use. As a metabolite, its presence and concentration in biological samples such as urine and blood are crucial indicators for clinical and forensic purposes. The integrity of these samples and the stability of the analyte from collection to analysis are paramount for reliable and reproducible results. Degradation of this compound can lead to underestimation of its concentration, potentially impacting clinical interpretations and legal outcomes. This guide addresses the critical aspects of its stability under various storage conditions.

Quantitative Stability Data

The stability of this compound has been investigated in human urine and analogously in postmortem blood for related 7-amino metabolites of nitrobenzodiazepines. The data highlights the importance of proper storage conditions to mitigate degradation.

Table 1: Stability of this compound in Human Urine
Storage ConditionDurationAnalyte ConcentrationStability Outcome
Freeze/Thaw CyclesNot SpecifiedLow (2.0 ng/mL) and High (20 ng/mL)Stable (Ratio of means for stability vs. control samples within 90-110%)[1]
Short-term> 24 hoursLow and HighStable[1]
Table 2: Stability of 7-Amino Metabolites of Nitrobenzodiazepines in Postmortem Blood
Storage TemperatureDurationPercentage Loss
-20°C2 months29%[2]
4°C1 month21%[2]

Note: The data in Table 2 is for the class of 7-amino metabolites of nitrobenzodiazepines and provides an indication of the potential instability of this compound in blood matrices.

Metabolic Pathway of Nimetazepam

Nimetazepam undergoes several biotransformation reactions in the body, with the reduction of the 7-nitro group being a key step leading to the formation of this compound. The liver is the primary site of this metabolism.[3]

Nimetazepam Metabolism Metabolic Pathway of Nimetazepam Nimetazepam Nimetazepam N_Demethylation N-1 Demethylation Nimetazepam->N_Demethylation Slow Nitro_Reduction Reduction of 7-nitro group Nimetazepam->Nitro_Reduction Major Pathway Hydroxylation C-3 Hydroxylation Nimetazepam->Hydroxylation Rapid Nitrazepam Nitrazepam N_Demethylation->Nitrazepam Aminonimetazepam This compound Nitro_Reduction->Aminonimetazepam HydroxyNimetazepam 3-Hydroxy-nimetazepam Hydroxylation->HydroxyNimetazepam Acetylation Acetylation of 7-amino group AminoAcetate 7-Acetylamino derivative Acetylation->AminoAcetate Aminonimetazepam->Acetylation

Caption: Metabolic conversion of Nimetazepam to its major metabolites.

Experimental Protocols

Accurate quantification of this compound is essential for stability assessment. The following protocol is based on a validated method for its determination in human urine.

Sample Preparation and Extraction

A solid-phase extraction (SPE) method is employed for the isolation of this compound from urine.

Workflow for Sample Preparation:

Sample Preparation Workflow Urine Sample Preparation and Extraction Workflow UrineSample Urine Sample SPE Solid-Phase Extraction (DAU cartridge) UrineSample->SPE Load Elution Elution SPE->Elution Wash & Elute Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

7-Aminonimetazepam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Characteristics, Analytical Methodologies, and Metabolic Fate of a Key Benzodiazepine Metabolite

This technical guide provides a comprehensive overview of 7-aminonimetazepam, a primary metabolite of the benzodiazepine nimetazepam. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical detection methods, and its place within the metabolic pathway of its parent compound.

Core Compound Information

This compound is structurally categorized as a benzodiazepine and serves as a crucial analytical marker for the consumption of nimetazepam.[1][2][3] Its physiological and toxicological properties are not extensively characterized, with its primary significance lying in forensic and clinical toxicology.[1][2]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 4959-16-4
Molecular Formula C₁₆H₁₅N₃O
Molecular Weight 265.31 g/mol
IUPAC Name 7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Synonyms Ro 05-3418, Ro 05-4318
Appearance Crystalline powder
Solubility Soluble in alcohol, acetone, chloroform, and hexane

Metabolic Pathway of Nimetazepam

This compound is a major metabolite of nimetazepam, formed primarily through the reduction of the nitro group. Understanding this metabolic conversion is critical for interpreting toxicological results. The metabolic process primarily occurs in the liver. While the direct signaling pathways of this compound are not well-documented, the pharmacological action of its parent compound, nimetazepam, involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases chloride ion influx, leading to hyperpolarization of the neuron and resulting in sedative, anxiolytic, and muscle relaxant effects.

G Nimetazepam Nimetazepam Metabolism Hepatic Metabolism (Nitro Reduction) Nimetazepam->Metabolism _7_Aminonimetazepam This compound Metabolism->_7_Aminonimetazepam

Caption: Metabolic conversion of Nimetazepam to this compound.

Experimental Protocols: Detection and Quantification

The presence of this compound in biological samples, particularly urine and hair, is a reliable indicator of nimetazepam use. The most common and sensitive method for its detection is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound in Human Urine by LC-MS/MS

This section details a representative experimental protocol for the analysis of this compound in urine, based on established methodologies.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound and its parent compounds from the urine matrix.

  • Procedure:

    • Urine specimens are first subjected to enzymatic hydrolysis (using β-glucuronidase) to free any conjugated metabolites.

    • An internal standard (e.g., diazepam-d5) is added to the sample.

    • The sample is then passed through a solid-phase extraction cartridge (e.g., a DAU cartridge).

    • The cartridge is washed to remove interfering substances.

    • The analytes are eluted with an appropriate solvent, which is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate this compound from other compounds and to quantify it with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A Luna polar-RP column is often employed.

    • Mobile Phase: An ammonium acetate buffer solution (pH 4) is typically used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI) is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Two ion pairs are typically monitored for confirmation, with the most prominent one used for quantification.

Quantitative Data from Analytical Methods

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the detection of this compound.

ParameterValueMatrixReference
Limit of Quantification (LOQ) <0.1 ng/mLUrine
Screening Concentration 0.1 ng/mLUrine
Limit of Quantification (LOQ) 25 pg/mgHair
Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Urine or Hair) Hydrolysis Enzymatic Hydrolysis (if necessary) Biological_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution_Concentration Elution and Concentration SPE->Elution_Concentration LC_MS_MS LC-MS/MS Analysis Elution_Concentration->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a critical metabolite for the forensic and clinical identification of nimetazepam use. While information on its direct pharmacological activity is limited, its detection and quantification are well-established through sensitive analytical techniques like LC-MS/MS. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working in drug analysis and metabolism. Further research into the specific toxicological profile of this compound could provide a more complete understanding of its role following nimetazepam administration.

References

Methodological & Application

Application Note: Quantification of 7-Aminonimetazepam in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7-aminonimetazepam, a primary metabolite of nimetazepam, in human urine. The protocol outlines a comprehensive workflow, including sample preparation by solid-phase extraction, optimized chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). This method is suitable for clinical and forensic toxicology research, offering high accuracy, precision, and a low limit of quantification. All experimental parameters and validation data are presented to guide researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

Nimetazepam is a benzodiazepine derivative with hypnotic and sedative properties. Due to its potential for abuse and use in drug-facilitated crimes, sensitive analytical methods for its detection in biological matrices are crucial. This compound is a major urinary metabolite of nimetazepam, and its presence is a reliable indicator of nimetazepam exposure.[1][2][3] This application note describes a validated LC-MS/MS method for the accurate quantification of this compound in urine, providing a vital tool for toxicological screening and pharmacokinetic studies.

Experimental

  • Analytes and Internal Standards: this compound and Diazepam-d5 (internal standard) reference standards were obtained from a certified supplier.

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; ammonium acetate; and β-glucuronidase were used.

  • Solid-Phase Extraction (SPE): DAU cartridges were utilized for sample cleanup and concentration.[1][2]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Enzymatic Hydrolysis: To 1 mL of urine sample, add an appropriate volume of β-glucuronidase solution in acetate buffer (pH 5.0). Incubate at an elevated temperature (e.g., 50-60°C) for 1-3 hours to cleave glucuronide conjugates.

  • Internal Standard Spiking: Add the internal standard (Diazepam-d5) to each sample to a final concentration of 100 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Condition the DAU SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge to remove interferences, typically with a weak organic solvent mixture.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Column: A Luna polar-RP column was found to be effective for separation.

  • Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer (pH 4) and an organic solvent like methanol or acetonitrile is recommended.

  • Mass Spectrometry: The analysis was performed in positive electrospray ionization mode. The instrument was operated in Multiple Reaction Monitoring (MRM) mode for the quantification of this compound and the internal standard.

Experimental Workflow Diagram

workflow Figure 1. LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis is_spiking Internal Standard Spiking hydrolysis->is_spiking spe Solid-Phase Extraction (SPE) is_spiking->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Application Note: Quantitative Analysis of 7-Aminonimetazepam in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 7-Aminonimetazepam, a primary metabolite of the benzodiazepine Nimetazepam, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of a specific, validated GC-MS method for this compound, this protocol has been adapted from a validated method for the structurally analogous compound, 7-aminonitrazepam. The procedure involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization to ensure sensitivity and accuracy. This document provides a complete methodology, including sample preparation, GC-MS parameters, and representative quantitative data to guide researchers in their analytical workflows.

Introduction

This compound is a major urinary metabolite of Nimetazepam, a benzodiazepine with hypnotic and anxiolytic properties. The detection and quantification of this compound are crucial in clinical and forensic toxicology to confirm the intake of its parent compound. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for its analysis, GC-MS offers a robust and widely available alternative. This application note outlines a detailed protocol for the GC-MS analysis of this compound, addressing the challenges of its polar nature and low concentration in biological matrices through a comprehensive sample preparation and derivatization strategy.

Experimental Protocol

This protocol is adapted from a validated method for the GC-MS analysis of 7-aminonitrazepam, a close structural analog of this compound.

Sample Preparation
  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample in a glass tube, add 1 mL of acetate buffer (0.5 M, pH 5.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Vortex the mixture and incubate at 60°C for 2 hours to deconjugate the metabolites.

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add an internal standard (e.g., 7-aminoclonazepam-d4) to the hydrolyzed sample.

    • Add 5 mL of an extraction solvent mixture of n-hexane and ethyl acetate (9:1 v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before GC-MS injection. The use of tert-butyldimethylsilyl (TBDMS) derivatives offers excellent spectral characteristics and greater hydrolytic stability compared to trimethylsilyl (TMS) derivatives for benzodiazepine analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of derivatized 7-amino benzodiazepines. Instrument conditions should be optimized for the specific equipment used.

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature280°C
Injection Volume1 µL, splitless mode
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters for TBDMS-derivatized this compound (Predicted)

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TBDMSTo be determined empiricallyTo be determined empiricallyTo be determined empirically
7-Aminoclonazepam-d4-TBDMS (IS)To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The specific ions for SIM mode should be determined by analyzing a standard of derivatized this compound in full scan mode to identify the most abundant and specific fragment ions.

Quantitative Data

The following quantitative data is based on a validated method for the structural analog 7-aminonitrazepam and is provided as a representative example of expected performance.

ParameterResult
Linearity
Calibration Range10 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 3 ng/mL
Precision
Intra-day RSD (%)< 6%
Inter-day RSD (%)< 10%
Accuracy (Recovery) 95 - 105%

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Urine Sample (1 mL) hydrolysis Enzymatic Hydrolysis + β-glucuronidase 60°C for 2h sample->hydrolysis Deconjugation lle Liquid-Liquid Extraction + n-hexane/ethyl acetate Vortex & Centrifuge hydrolysis->lle Extraction evaporation Evaporation Nitrogen stream at 40°C lle->evaporation Concentration derivatization Derivatization + MTBSTFA 70°C for 30 min evaporation->derivatization Enhance Volatility gcms GC-MS Injection Splitless Mode derivatization->gcms Analysis separation Chromatographic Separation DB-5ms Column gcms->separation detection Mass Spectrometric Detection EI, SIM Mode separation->detection integration Peak Integration detection->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound in urine.

Signaling Pathway Diagram (Metabolic Pathway)

Metabolic_Pathway Metabolic Pathway of Nimetazepam Nimetazepam Nimetazepam Metabolite1 This compound Nimetazepam->Metabolite1 Reduction Metabolite2 Other Metabolites Nimetazepam->Metabolite2 Other metabolic reactions Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of Nimetazepam to this compound.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound in urine. By adapting a validated method for a close structural analog, this guide offers a solid foundation for researchers to develop and validate their own quantitative assays. The described sample preparation, including enzymatic hydrolysis and derivatization, is essential for achieving the necessary sensitivity and accuracy for the detection of this key benzodiazepine metabolite. The provided workflow and diagrams serve as valuable tools for implementing this analytical method in a laboratory setting.

Application Note: Solid-Phase Extraction Protocol for the Quantification of 7-Aminonimetazepam in Human Hair

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the extraction and quantification of 7-aminonimetazepam, a primary metabolite of nimetazepam, from human hair samples. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, forensic toxicologists, and drug development professionals requiring accurate measurement of this compound in hair, a key matrix for monitoring long-term drug exposure.

Introduction

Nimetazepam, a benzodiazepine derivative, is metabolized in the body to this compound. Analysis of this metabolite in hair provides a longer detection window compared to blood or urine, offering valuable insights into chronic drug use. Solid-phase extraction is a critical step in the analytical workflow, enabling the removal of matrix interferences and enrichment of the analyte, thereby improving the accuracy and sensitivity of subsequent LC-MS/MS analysis. This protocol provides a detailed procedure for the isolation of this compound from hair samples.

Data Presentation

The following table summarizes quantitative data for the analysis of this compound and its parent compound, nimetazepam, in hair as reported in the literature.

AnalyteConcentration Range in Authentic Hair Samples (pg/mg)Limit of Quantification (LOQ) (pg/mg)Analytical MethodReference
This compound29.1 - 54.225LC-MS/MS[1][2]
Nimetazepam22.0 - 27.425LC-MS/MS[1][2]

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound from hair samples.

Hair Sample Preparation
  • Decontamination: Wash approximately 20-50 mg of hair sequentially with 5 mL of 0.1% sodium dodecyl sulfate, 5 mL of distilled water, and 5 mL of dichloromethane.[3] Each wash step should be performed for 2 minutes with gentle vortexing. Discard the wash solutions.

  • Drying: Allow the decontaminated hair to air dry completely at room temperature.

  • Pulverization: Cut the dried hair into small segments (approximately 1-2 mm). For enhanced extraction efficiency, cryogenic grinding can be employed.

Extraction
  • Incubation: Place the pulverized hair sample into a glass test tube. Add 1 mL of methanol. For a more comprehensive benzodiazepine extraction, an incubation medium of methanol/25% aqueous ammonium hydroxide (20:1) can be used, with overnight incubation.

  • Internal Standard: Add an appropriate internal standard, such as diazepam-d5, to each sample.

  • Sonication/Incubation: Sonicate the sample for 2 hours at 50°C or incubate overnight at 40°C.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the methanol supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 0.1 M phosphate buffer (pH 6.0).

Solid-Phase Extraction (SPE)

A mixed-mode cation exchange SPE column is recommended for the extraction of this compound.

  • Column Conditioning:

    • Condition a Clean Screen® DAU (or equivalent) SPE column with 3 mL of methanol.

    • Follow with 3 mL of deionized water.

    • Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of deionized water.

    • Wash with 2 mL of 20% acetonitrile in 0.1 M phosphate buffer (pH 6.0).

    • Wash with 2 mL of cyclohexane.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Perform chromatographic separation on a C18 or equivalent analytical column.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for the detection and quantification of this compound.

Mandatory Visualization

SPE_Workflow_for_7_Aminonimetazepam cluster_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Decontamination Hair Decontamination (SDS, DI Water, DCM) Drying Drying Decontamination->Drying Pulverization Pulverization Drying->Pulverization Incubation Incubation with Methanol & Internal Standard Pulverization->Incubation Centrifugation Centrifugation Incubation->Centrifugation Evaporation1 Evaporation to Dryness Centrifugation->Evaporation1 Reconstitution1 Reconstitution in Phosphate Buffer (pH 6.0) Evaporation1->Reconstitution1 Conditioning SPE Column Conditioning (Methanol, Water, Buffer) Loading Sample Loading Reconstitution1->Loading Load Sample Conditioning->Loading Washing Column Washing (Water, Acetonitrile/Buffer, Cyclohexane) Loading->Washing Elution Elution Washing->Elution Evaporation2 Evaporation to Dryness Elution->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS

Caption: Workflow for the extraction of this compound from hair.

References

Application Note: Derivatization of 7-Aminonimetazepam for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical derivatization of 7-aminonimetazepam, a primary metabolite of the benzodiazepine nimetazepam, for sensitive and robust analysis by gas chromatography-mass spectrometry (GC-MS). The detection of this compound is a reliable indicator of nimetazepam exposure. Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization of the primary amine group significantly improves its chromatographic behavior and enhances detection sensitivity. This document outlines a protocol using trifluoroacetic anhydride (TFAA) for acylation, a common and effective derivatization strategy for primary amines. Additionally, an alternative silylation method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is presented. The provided methodologies are based on established procedures for the analysis of related 7-aminobenzodiazepines and serve as a comprehensive guide for researchers.

Introduction

Nimetazepam is a benzodiazepine derivative with hypnotic and anxiolytic properties. Its use is monitored in clinical and forensic toxicology. The primary urinary metabolite of nimetazepam is this compound.[1] Therefore, sensitive and specific analytical methods for the detection and quantification of this compound are crucial for confirming nimetazepam intake. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of drugs and their metabolites. However, the presence of a polar primary amine group in this compound results in poor chromatographic peak shape and thermal instability, making direct GC-MS analysis problematic.

Chemical derivatization is a necessary step to improve the volatility and thermal stability of this compound, leading to improved chromatographic resolution and detection sensitivity.[2][3] Acylation with reagents such as trifluoroacetic anhydride (TFAA) and silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common derivatization techniques for compounds containing primary amine functional groups.[4][5] This application note provides detailed protocols for both derivatization approaches for the analysis of this compound by GC-MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Prior to derivatization, this compound should be extracted from the biological matrix (e.g., urine). A general solid-phase extraction protocol is as follows:

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1-5 mL of the urine sample, adjusted to a pH of approximately 6, onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the analyte with 3 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dried extract is now ready for derivatization.

Derivatization Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is based on general procedures for the acylation of primary amines for GC-MS analysis.

  • Reconstitution: Reconstitute the dried extract from the SPE step in 100 µL of a suitable solvent like ethyl acetate or acetonitrile.

  • Reagent Addition: Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Vortex the mixture gently and incubate at 60-70°C for 30 minutes.

  • Evaporation: After incubation, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the derivatized residue in 50-100 µL of a solvent suitable for GC-MS injection (e.g., ethyl acetate or hexane).

Derivatization Protocol 2: Silylation with BSTFA

This protocol is adapted from established methods for the silylation of benzodiazepines.

  • Reconstitution: Reconstitute the dried extract from the SPE step in 50 µL of a suitable solvent like ethyl acetate.

  • Reagent Addition: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Vortex the mixture gently and incubate at 80°C for 20 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. These parameters should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 - 280°C
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (constant flow)
Oven ProgramInitial temperature: 150°C, hold for 1 minRamp 1: 15°C/min to 280°C, hold for 5 minRamp 2: 20°C/min to 300°C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-550) for identificationSelected Ion Monitoring (SIM) for quantification
Potential SIM Ions To be determined from the mass spectrum of the derivatized standard. For the TFAA derivative, characteristic ions would include the molecular ion and fragments showing the loss of CF3CO and other moieties.

Data Presentation

Parameter7-Aminonitrazepam (TBDMS derivative)
Linearity Range10 - 500 µg/L
Limit of Detection (LOD)1 µg/L
Limit of Quantitation (LOQ)3 µg/L
Recovery96.3% - 102.6%
Precision (RSD)3.6% - 5.8%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Urine Sample spe Solid-Phase Extraction sample->spe 1. Extraction extract Dried Extract spe->extract 2. Elution & Evaporation reconstitution Reconstitution extract->reconstitution 3. Reconstitute reagent_addition Add Derivatizing Agent (TFAA or BSTFA) reconstitution->reagent_addition 4. Add Reagent reaction Incubation reagent_addition->reaction 5. React derivatized_sample Derivatized Sample reaction->derivatized_sample 6. Prepare for Injection gcms GC-MS Analysis derivatized_sample->gcms 7. Injection data Data Acquisition & Processing gcms->data 8. Separation & Detection results Results data->results 9. Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

The choice between acylation with TFAA and silylation with BSTFA will depend on the specific laboratory setup and potential interfering substances. TFAA derivatives are often highly volatile and provide excellent sensitivity, especially with an electron capture detector (ECD), though EI-MS is more common for confirmation. Silylation with BSTFA is a robust and widely used technique for a broad range of analytes, including benzodiazepines.

It is critical to perform a full validation of the chosen method for the analysis of this compound in the desired matrix. This validation should include an assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and recovery. The use of a deuterated internal standard of this compound is highly recommended to ensure the accuracy of quantitative results.

The mass spectrum of the derivatized this compound should be carefully studied to identify characteristic fragment ions for use in selected ion monitoring (SIM) mode. This will significantly enhance the selectivity and sensitivity of the assay, which is crucial for the detection of low concentrations of the metabolite in biological samples.

Conclusion

This application note provides a comprehensive guide and two detailed protocols for the derivatization of this compound for GC-MS analysis. The acylation and silylation methods described are based on well-established principles for the analysis of related compounds. By converting the polar this compound into a more volatile and thermally stable derivative, researchers can achieve reliable and sensitive detection and quantification. The provided experimental parameters and workflow serve as a strong foundation for the development and validation of a robust analytical method for this compound in a variety of research and diagnostic settings.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Identification of 7-Aminonimetazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of 7-aminonimetazepam, a primary metabolite of the benzodiazepine nimetazepam, using high-resolution mass spectrometry (HRMS). The methodologies outlined are designed to provide high accuracy and sensitivity for both qualitative and quantitative analyses in various biological matrices.

Introduction

This compound is a key biomarker for detecting the use of its parent compound, nimetazepam, a potent hypnotic drug. Due to its detectability in biological samples for an extended period after administration, accurate and sensitive analytical methods are crucial in clinical and forensic toxicology. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the unequivocal identification and quantification of this compound. This is achieved through precise mass measurement of the protonated molecule and its fragments, enabling confident differentiation from isobaric interferences.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the identification of this compound using LC-HRMS.

Table 1: Mass Spectrometric Parameters for this compound

ParameterValueReference
Molecular Formula C₁₆H₁₅N₃O[1]
Theoretical Monoisotopic Mass 265.1215 g/mol Calculated
Theoretical [M+H]⁺ Exact Mass 266.1288 g/mol Calculated
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Mass Accuracy < 5 ppm

Table 2: Chromatographic and Quantitative Performance

ParameterValueReference
Typical Retention Time Analyte-specific, dependent on LC conditions
Limit of Quantification (LOQ) in Urine (LC-MS/MS) 5 ng/mL
Linear Dynamic Range Method-dependent, typically spans several orders of magnitude
Precision (%CV) < 15%[2]
Accuracy (%Bias) ± 15%[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for the extraction of this compound from urine samples.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide

  • Ethyl acetate

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate containing 2% ammonium hydroxide.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-HRMS system.

Sample Preparation: Protein Precipitation from Blood/Plasma

This protocol is a rapid method for the extraction of this compound from blood or plasma.

Materials:

  • Acetonitrile (LC-MS grade) containing an internal standard

  • Vortex mixer

  • Centrifuge

Procedure:

  • Precipitation: To 100 µL of blood or plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Analysis: The supernatant can be directly injected into the LC-HRMS system or evaporated and reconstituted in the initial mobile phase for concentration.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Scan Mode: Full scan with a resolution of 70,000 FWHM. A data-dependent MS/MS (dd-MS²) scan can be included for fragmentation analysis.

  • Scan Range: m/z 100-500

  • Collision Energy (for dd-MS²): Stepped normalized collision energy (NCE) of 15, 30, 45 eV.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample spe Solid-Phase Extraction urine->spe Protocol 1 blood Blood/Plasma Sample ppt Protein Precipitation blood->ppt Protocol 2 reconstitution Reconstitution spe->reconstitution lc LC Separation ppt->lc reconstitution->lc hrms HRMS Detection lc->hrms exact_mass Exact Mass Measurement hrms->exact_mass fragmentation Fragmentation Analysis hrms->fragmentation quantification Quantification exact_mass->quantification fragmentation->quantification

Caption: Experimental workflow for this compound identification.

Proposed Fragmentation Pathway of Protonated this compound

fragmentation_pathway parent [M+H]⁺ m/z 266.1288 frag1 Fragment 1 Loss of CH₂O m/z 236.1182 parent->frag1 -CH₂O frag2 Fragment 2 Loss of CO m/z 238.1339 parent->frag2 -CO frag3 Fragment 3 C₁₀H₁₀N₂ m/z 158.0866 frag2->frag3 Further Fragmentation

Caption: Proposed fragmentation of this compound.

References

Application Notes and Protocols: Development of an Analytical Method for 7-Aminonimetazepam in Oral Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminonimetazepam is a primary metabolite of nimetazepam, a benzodiazepine with hypnotic and anxiolytic properties. The detection of this compound in oral fluid is a reliable indicator of nimetazepam use.[1][2] Oral fluid offers a non-invasive alternative to blood or urine for therapeutic drug monitoring and forensic toxicology, with the added benefits of reduced sample adulteration risk and ease of collection.[3][4] This document provides a comprehensive guide to developing a sensitive and specific analytical method for the quantification of this compound in oral fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for such analyses.[5]

Metabolic Pathway of Nimetazepam

Nimetazepam undergoes extensive metabolism in the body, primarily through the reduction of the 7-nitro group to form this compound. Understanding this pathway is crucial for interpreting toxicological results.

Nimetazepam Nimetazepam Metabolism Hepatic Nitroreduction (e.g., via Cytochrome P450 enzymes) Nimetazepam->Metabolism This compound This compound Metabolism->this compound Excretion Further Metabolism and/or Excretion This compound->Excretion

Metabolic conversion of Nimetazepam to this compound.

Analytical Method Workflow

The overall workflow for the analysis of this compound in oral fluid involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collection Oral Fluid Collection (e.g., Quantisal™ device) Fortification Addition of Internal Standard (e.g., Diazepam-d5) Collection->Fortification Extraction Extraction (SPE or LLE) Fortification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification and Reporting Detection->Quantification

General workflow for this compound analysis in oral fluid.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Diazepam-d5 (or other suitable internal standard)

  • HPLC-grade methanol, acetonitrile, ethyl acetate, and hexane

  • Formic acid and ammonium hydroxide

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Oral fluid collection devices (e.g., Quantisal™)

  • Phosphate buffer (pH 6.0 and 8.4)

Sample Collection and Storage

Oral fluid specimens should be collected using a specialized device according to the manufacturer's instructions. These devices often contain a buffer to preserve the sample. Samples should be stored refrigerated (2-8°C) or frozen (-20°C) until analysis to ensure analyte stability.

Sample Preparation

To a known volume of the oral fluid/buffer mixture (e.g., 0.5 mL), add the internal standard (e.g., 5 ng of Diazepam-d5).

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 4% formic acid in water.

  • Loading: Load the pre-treated oral fluid sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 4% formic acid in water, followed by 2 mL of a mixture of the organic solvent and water (e.g., 50:50 methanol:water).

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the analyte with 2 mL of ethyl acetate containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • pH Adjustment: Add 0.5 mL of phosphate buffer (pH 8.4) to the 0.5 mL oral fluid sample.

  • Extraction: Add 3 mL of an organic solvent mixture (e.g., diethyl ether/methylene chloride 50:50 v/v) and vortex for 10 minutes.

  • Centrifugation: Centrifuge to separate the organic and aqueous layers.

  • Transfer: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue as described for the SPE protocol.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., Xterra RP18, 5 µm, 150 x 2.1 mm) is suitable for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for benzodiazepines and their metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Two transitions should be monitored for the analyte and one for the internal standard to ensure accurate identification and quantification.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed to ensure its reliability. Key parameters to evaluate are summarized below. Data presented are indicative and based on published methods for similar analytes.

ParameterTypical Range/ValueDescription
Limit of Detection (LOD) 0.05 - 0.2 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) > 0.99The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range (e.g., 0.1 - 20 ng/mL).
Intra-day Precision (%CV) < 15%The precision of the method when analyses are performed by the same operator on the same day.
Inter-day Precision (%CV) < 15%The precision of the method when analyses are performed on different days.
Accuracy/Bias (%) 85 - 115%The closeness of the measured value to the true value.
Recovery (%) > 80%The efficiency of the extraction process in recovering the analyte from the oral fluid matrix. Recoveries for 7-amino metabolites can sometimes be lower.
Matrix Effect (%) < 25%The effect of co-eluting, interfering substances from the oral fluid on the ionization of the analyte.
Stability Assessed under various conditions (freeze-thaw, short-term, long-term)The stability of the analyte in the oral fluid matrix under different storage and processing conditions.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of benzodiazepines and their metabolites in oral fluid, which can be used as a benchmark for the development of a method for this compound.

Analyte (similar to this compound)LOQ (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
7-Aminoclonazepam0.1 - 1.0~55< 15< 15
7-Aminoflunitrazepam0.1 - 0.2> 804 - 84 - 8
General Benzodiazepines0.5 - 5.081 - 902.8 - 7.31.4 - 6.8

Conclusion

The development of a robust and reliable analytical method for the quantification of this compound in oral fluid is achievable using established techniques such as SPE or LLE followed by LC-MS/MS analysis. Careful optimization of sample preparation and LC-MS/MS parameters, along with a thorough method validation, will ensure the generation of high-quality data for clinical and forensic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to establish such a method in their laboratories.

References

Application Notes and Protocols for the Sample Preparation of 7-Aminonimetazepam in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the extraction and purification of 7-Aminonimetazepam from human blood samples. The methodologies are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, or forensic analysis. The primary techniques covered are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Overview of Sample Preparation Techniques

The accurate quantification of this compound, a metabolite of Nimetazepam, in blood is crucial for clinical and forensic toxicology. The complex nature of blood as a biological matrix necessitates a robust sample preparation strategy to remove interfering substances such as proteins, lipids, and salts. The choice of technique depends on factors like required sensitivity, sample throughput, and available instrumentation.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective but can be labor-intensive and may result in emulsion formation.

  • Solid-Phase Extraction (SPE): A highly selective and efficient technique that partitions the analyte between a solid sorbent and a liquid phase. SPE can provide cleaner extracts and higher concentration factors compared to LLE.

  • Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma or serum by adding a miscible organic solvent. While fast and simple, it may result in less clean extracts and potential matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for the sample preparation of 7-amino benzodiazepine analogs in blood, as direct comparative data for this compound is limited. This data is intended to provide a general indication of the expected performance for each technique.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Typical Recovery 70-90%>85%>80%
Limit of Quantification (LOQ) 1-10 ng/mL0.5-5 ng/mL[1]5-20 ng/mL
Matrix Effects ModerateLow to ModerateModerate to High
Throughput Low to MediumHigh (with automation)High
Cost per Sample LowHighLow
Extract Cleanliness GoodExcellentFair

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a general method for benzodiazepine extraction from blood and is suitable for this compound.[2]

Materials:

  • Whole blood, plasma, or serum sample

  • Internal Standard (IS) working solution (e.g., Diazepam-d5)

  • 4.5% Ammonia solution

  • 1-Chlorobutane

  • Glass screw-top tubes (15 mL)

  • Mechanical mixer/roller

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or centrifugal evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pipette 0.5 mL of the blood sample into a 15 mL glass screw-top tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1.75 mL of 4.5% ammonia solution to basify the sample.

  • Add 10 mL of 1-chlorobutane as the extraction solvent.

  • Cap the tube and mix on a mechanical roller for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal evaporator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_sample_prep LLE Protocol sample 1. Add 0.5 mL Blood Sample + 50 µL Internal Standard basify 2. Add 1.75 mL 4.5% NH3 Solution sample->basify extract 3. Add 10 mL 1-Chlorobutane & Mix for 10 min basify->extract centrifuge 4. Centrifuge at 3000 x g for 10 min extract->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis SPE_Workflow cluster_spe_protocol SPE Protocol pretreat 1. Pre-treat Sample (Buffer, Vortex, Centrifuge) load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol, Buffer) condition->load wash 4. Wash Cartridge (Water, Acetic Acid) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute Analyte (DCM/IPA/NH4OH) dry->elute evaporate 7. Evaporate Eluate elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis PPT_Workflow cluster_ppt_protocol Protein Precipitation Protocol sample 1. Add 200 µL Plasma/Serum + 50 µL Internal Standard precipitate 2. Add 600 µL Cold Acetonitrile sample->precipitate vortex 3. Vortex for 1 min precipitate->vortex incubate 4. Incubate at -20°C for 20 min vortex->incubate centrifuge 5. Centrifuge at 11,000 x g for 30 min incubate->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer analysis Direct Injection or Evaporate & Reconstitute for Analysis transfer->analysis

References

Application Note: Analysis of 7-Aminonimetazepam using Liquid-Liquid Extraction (LLE)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a liquid-liquid extraction (LLE) protocol for the determination of 7-aminonimetazepam, the primary metabolite of nimetazepam, in biological matrices such as plasma and urine. Due to the limited availability of specific LLE protocols for this compound, this method has been adapted from established procedures for structurally similar benzodiazepine metabolites, particularly 7-aminoflunitrazepam. The protocol provides a robust and cost-effective sample preparation strategy for subsequent analysis by chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Nimetazepam is a potent hypnotic drug that is subject to abuse. Its major metabolite, this compound, serves as a crucial biomarker for confirming nimetazepam intake in toxicological and forensic investigations.[1][2][3] Accurate and reliable quantification of this compound in biological samples is therefore essential.

Liquid-liquid extraction is a classic and widely used sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest between two immiscible liquid phases. This note provides a detailed LLE protocol, including solvent selection, pH optimization, and procedural steps, to effectively isolate this compound from complex biological matrices prior to instrumental analysis.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Diazepam-d5)

  • Biological matrix (Plasma, Urine)

  • Extraction Solvents (e.g., Ethyl acetate, Dichloromethane)

  • pH adjusting reagents (e.g., 1% Ammonium hydroxide, Phosphate buffer)

  • Deionized water

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

Instrumentation

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • GC-MS or LC-MS/MS system

Liquid-Liquid Extraction Protocol

This protocol is adapted from LLE methods for the related compound 7-aminoflunitrazepam and is expected to have high efficacy for this compound.

1. Sample Preparation:

  • To 1 mL of the biological sample (plasma or urine) in a glass centrifuge tube, add 10 µL of the internal standard solution.

  • Vortex briefly to mix.

2. pH Adjustment:

  • For optimal extraction of the basic this compound, basify the sample. Add 1 mL of 1% ammonium hydroxide solution to the sample.[4]

  • Vortex for 30 seconds.

3. Liquid-Liquid Extraction:

  • Add 5 mL of the extraction solvent (e.g., ethyl acetate) to the tube.[5]

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

4. Analyte Recovery:

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution:

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as a mobile phase-matching solution (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Analytical Conditions (Example for LC-MS/MS)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Specific precursor and product ions for this compound and the internal standard should be determined and optimized.

Data Presentation

The following table summarizes recovery data for the LLE of the structurally similar compound 7-aminoflunitrazepam from human plasma using ethyl acetate, which provides an expected performance benchmark for the this compound protocol.

CompoundExtraction SolventMatrixRecovery (%)
7-AminoflunitrazepamEthyl AcetateHuman Plasma63.70

Diagrams

Logical Relationship of this compound as a Biomarker

Nimetazepam Nimetazepam Ingestion Metabolism Metabolism in the Body Nimetazepam->Metabolism is metabolized to Metabolite This compound Metabolism->Metabolite Detection Detection in Biological Sample Metabolite->Detection serves as a biomarker for

Caption: Metabolic pathway of Nimetazepam to this compound.

Experimental Workflow for LLE of this compound

cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Analyte Recovery & Analysis start 1. Sample Aliquot (1 mL) add_is 2. Add Internal Standard start->add_is adjust_ph 3. pH Adjustment (Basify) add_is->adjust_ph add_solvent 4. Add Extraction Solvent (Ethyl Acetate) adjust_ph->add_solvent vortex 5. Vortex (2 min) add_solvent->vortex centrifuge 6. Centrifuge (10 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: LLE workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and practical liquid-liquid extraction protocol for the analysis of this compound in biological samples. While adapted from methods for similar compounds, this protocol offers a solid foundation for researchers and scientists to develop and validate a robust analytical method for this important metabolite. The presented workflow is straightforward, uses common laboratory reagents and equipment, and is suitable for routine toxicological screening and confirmation. Further optimization and validation of this method for specific matrices and analytical instrumentation are recommended.

References

Application Notes and Protocols for the Quantification of 7-Aminonimetazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminonimetazepam is the major urinary metabolite of nimetazepam, a benzodiazepine with hypnotic and anxiolytic properties. Accurate quantification of this compound is crucial in clinical and forensic toxicology to determine exposure to its parent compound. This document provides detailed protocols for the selection of appropriate internal standards and the subsequent quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Selection of Internal Standards

The ideal internal standard (IS) for mass spectrometry-based quantification should be chemically similar to the analyte and co-elute as closely as possible to compensate for variations during sample preparation and analysis. For this compound, two primary types of internal standards are recommended: a stable isotope-labeled (SIL) analog of the analyte or a structurally similar compound.

Recommended Internal Standards:

  • Deuterated Analogs (Homologous Internal Standard): The use of a deuterated form of this compound (e.g., this compound-d7) is the gold standard as it exhibits nearly identical chemical and physical properties to the analyte. However, the commercial availability of such a standard can be limited.

  • Structurally Similar Compounds (Analog Internal Standards): In the absence of a commercially available deuterated analog of the analyte, a deuterated version of a closely related benzodiazepine is a suitable alternative.

    • Diazepam-d5: A commonly used and commercially available internal standard for the quantification of various benzodiazepines. It has been successfully used for this compound quantification[1].

    • Nitrazepam-d5: Given that this compound is a metabolite of nimetazepam, and nitrazepam is structurally very similar, its deuterated form is an excellent choice. Deuterated analogs were reported to be used as internal standards in an LC-MS/MS method for quantifying this compound[2].

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantification of this compound and the recommended internal standards. These parameters are essential for setting up the multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (V)Collision Energy (V)
This compound 266.1134.19840
220.1
Diazepam-d5 290.1198.111029
154.0
Nitrazepam-d5 287.1241.011028

Note: The optimal declustering potential and collision energy may vary slightly between different mass spectrometer instruments and should be optimized in the user's laboratory.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from established methods for the extraction of benzodiazepines from urine[3].

Materials:

  • Urine sample

  • β-glucuronidase from Patella vulgata

  • 0.1 M Acetate buffer (pH 5.0)

  • Internal standard working solution (e.g., Diazepam-d5 or Nitrazepam-d5 in methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., DAU or mixed-mode cation exchange)

  • Methylene chloride

  • Ethyl acetate

  • Ammonium hydroxide

  • Methanol

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • To 1 mL of urine in a glass tube, add 50 µL of the internal standard working solution.

  • Add 500 µL of 0.1 M acetate buffer (pH 5.0).

  • Add a sufficient amount of β-glucuronidase (typically ~5,000 units).

  • Vortex the mixture and incubate at 65°C for 1-2 hours to ensure the cleavage of any conjugated metabolites.

  • Allow the sample to cool to room temperature.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the cooled sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methylene chloride.

  • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is based on established LLE methods for benzodiazepines in blood products.

Materials:

  • Plasma or serum sample

  • Internal standard working solution (e.g., Diazepam-d5 in methanol)

  • 0.1 M Phosphate buffer (pH 6.0)

  • 1-Chlorobutane or another suitable organic solvent

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • Pipette 0.5 mL of plasma or serum into a glass tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane.

  • Cap the tube and mix on a mechanical mixer for 10 minutes.

  • Centrifuge the sample for 10 minutes at approximately 2000-3000 rpm to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 10-20% B, ramp up to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized to ensure good separation of the analyte from matrix components and any potential interferences.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As listed in the Quantitative Data Summary table.

Visualizations

G cluster_selection Internal Standard Selection Analyte This compound Ideal_IS Ideal IS: Stable Isotope-Labeled (e.g., this compound-d7) Analyte->Ideal_IS Homologous Alternative_IS Alternative IS: Structurally Similar Deuterated Analog Analyte->Alternative_IS Analogous Diazepam_d5 Diazepam-d5 Alternative_IS->Diazepam_d5 Nitrazepam_d5 Nitrazepam-d5 Alternative_IS->Nitrazepam_d5

Caption: Logical relationship for internal standard selection.

G cluster_workflow Analytical Workflow cluster_prep Sample Preparation Sample_Collection Sample Collection (Urine or Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking SPE Solid-Phase Extraction (Urine) IS_Spiking->SPE LLE Liquid-Liquid Extraction (Plasma) IS_Spiking->LLE Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: Experimental workflow for this compound quantification.

References

Application of 7-Aminonimetazepam Analysis in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nimetazepam, a benzodiazepine derivative marketed under trade names such as Erimin and Lavol, is recognized for its potent hypnotic, anxiolytic, and sedative properties.[1] Due to its potential for abuse and use in drug-facilitated crimes, the detection of its metabolites is a crucial aspect of forensic toxicology. 7-aminonimetazepam is a major metabolite of nimetazepam, and its presence in biological specimens is a reliable indicator of nimetazepam ingestion.[2][3][4] The concentration of this compound in urine can be significantly higher than the parent drug, making it an ideal target for toxicological analysis, especially in cases of suspected drug-facilitated sexual assault.[2] This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology, intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Nimetazepam

Nimetazepam undergoes several biotransformation reactions in the body, including demethylation, hydroxylation, and reduction of the nitro group. The primary metabolic pathway leading to the formation of this compound involves the reduction of the 7-nitro group to an amino group. This metabolite can then be further acetylated. Understanding this pathway is essential for interpreting toxicological results.

metabolic_pathway Nimetazepam Nimetazepam Metabolite1 Reduction of 7-nitro group Nimetazepam->Metabolite1 Aminonimetazepam This compound Metabolite1->Aminonimetazepam Metabolite2 Acetylation Aminonimetazepam->Metabolite2 Acetylated_Metabolite 7-Acetamidonimetazepam Metabolite2->Acetylated_Metabolite

Metabolic pathway of Nimetazepam to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound in various biological matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixMethodLODLOQReference
This compoundUrineLC-MS/MS-0.1 ng/mL
This compoundHairLC-MS/MS-25 pg/mg
NimetazepamHairLC-MS/MS-25 pg/mg

Table 2: Concentrations of this compound in Forensic Cases

Case TypeMatrixNimetazepam ConcentrationThis compound ConcentrationReference
User 1Hair27.4 pg/mg54.2 pg/mg
User 2Hair22.0 pg/mg29.1 pg/mg
Drug-Facilitated Sexual AssaultUrine-~10x > Nimetazepam

Experimental Protocols

Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is based on the method described by Wang et al. (2013).

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1-5 mL of urine, add 1-2 mL of 0.1M acetate buffer (pH 5.0) containing 5,000 units/mL of β-glucuronidase.

  • Add an appropriate internal standard (e.g., diazepam-d5).

  • Vortex and incubate the mixture at 65°C for 1-2 hours to hydrolyze glucuronide conjugates.

  • Allow the sample to cool.

  • Condition a DAU SPE cartridge.

  • Load the cooled sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Wash the cartridge with 1 mL of deionized water.

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elute the analytes with 1 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).

  • Evaporate the eluate to dryness at approximately 35°C under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: Luna polar-RP column

    • Mobile Phase: Ammonium acetate buffer (pH 4) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is typically used.

    • Flow Rate: 0.2-0.5 mL/min

    • Injection Volume: 5-20 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor/Product Ion Transitions:

      • Nimetazepam: To be determined by direct infusion

      • This compound: To be determined by direct infusion

      • Internal Standard (e.g., Diazepam-d5): To be determined by direct infusion

    • Collision Energy and other MS parameters: Optimize by direct infusion of analytical standards.

Protocol 2: Analysis of this compound in Human Hair by LC-MS/MS

This protocol is based on the method described by Lin et al. (2023).

1. Sample Preparation

  • Decontaminate hair samples by washing with methylene chloride.

  • Cut the hair into small pieces.

  • Take 20 mg of the cut hair and place it in a test tube.

  • Add an internal standard (e.g., diazepam-d5).

  • Add methanol for extraction.

  • Sonicate the mixture for a specified period.

  • Centrifuge the sample.

  • Collect the supernatant (methanol extract).

  • Evaporate the methanol extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.3-0.6 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Selective Reaction Monitoring (SRM)

    • Precursor/Product Ion Transitions:

      • Nimetazepam: To be determined by direct infusion

      • This compound: To be determined by direct infusion

      • Internal Standard (e.g., Diazepam-d5): To be determined by direct infusion

    • Collision Energy and other MS parameters: Optimize by direct infusion of analytical standards.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in forensic toxicology samples.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine or Hair) Extraction Extraction (SPE or LLE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for this compound.

Conclusion

The analysis of this compound is a critical tool in forensic toxicology for confirming the ingestion of nimetazepam. The methods outlined in this document, particularly those utilizing liquid chromatography-tandem mass spectrometry, provide the sensitivity and specificity required for the reliable detection and quantification of this key metabolite in various biological matrices. Adherence to validated protocols is essential for producing accurate and defensible forensic results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 7-Aminonimetazepam LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 7-Aminonimetazepam.

Troubleshooting Guides

This section offers step-by-step guidance for identifying and mitigating common issues related to matrix effects in your this compound analysis.

Issue 1: Poor Sensitivity and Low Analyte Response

Question: My signal intensity for this compound is much lower than expected, even for my higher concentration standards. What could be the cause and how can I fix it?

Answer:

Low signal intensity is a classic indicator of ion suppression, a common matrix effect where co-eluting compounds from the biological sample interfere with the ionization of this compound in the MS source.[1][2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Sensitivity A Low Signal Intensity Observed B Perform Post-Column Infusion Experiment A->B C Is there a dip in the baseline at the retention time of this compound? B->C D Ion Suppression Confirmed C->D Yes E No significant dip observed. Investigate other causes (e.g., instrument parameters, sample degradation). C->E No F Optimize Sample Preparation D->F G Improve Chromatographic Separation D->G H Use a Stable Isotope-Labeled Internal Standard (SIL-IS) D->H I Problem Resolved F->I G->I H->I

Caption: Workflow for troubleshooting low analyte sensitivity.

Detailed Steps:

  • Confirm Ion Suppression: The most definitive way to identify ion suppression is through a post-column infusion experiment.[1][3] This involves infusing a constant flow of a this compound standard solution into the MS source while injecting a blank, extracted matrix sample. A drop in the baseline signal at the retention time of your analyte confirms that co-eluting matrix components are causing suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and plasma. A mixed-mode sorbent can be particularly effective at removing a broad range of interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from matrix components based on its solubility.

    • Dilution: In some cases, a simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering components. For compounds similar to this compound, a 10-fold dilution has been shown to be effective.

  • Improve Chromatographic Separation: If sample preparation is not sufficient, modifying your LC method can help separate this compound from the interfering peaks.

    • Adjust Gradient: Altering the mobile phase gradient can change the elution profile and move this compound away from the suppression zone.

    • Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to a polar-RP column) can provide different selectivity.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Question: My QC sample results are highly variable between different batches and even within the same batch. What could be causing this and how do I improve my precision?

Answer:

Inconsistent results are often due to the variability of the biological matrix between different sources or lots. This leads to different degrees of matrix effects in each sample, impacting the accuracy and precision of your assay.

Troubleshooting Strategy:

G cluster_1 Troubleshooting Poor Reproducibility A Inconsistent QC Results B Assess Matrix Effect Across Multiple Lots of Matrix A->B C Is the Coefficient of Variation (%CV) for the IS-normalized matrix factor >15%? B->C D Significant Relative Matrix Effect C->D Yes E Matrix effect is consistent. Investigate other sources of variability (e.g., pipetting, instrument performance). C->E No F Implement a More Robust Sample Cleanup (SPE/LLE) D->F G Use a Stable Isotope-Labeled Internal Standard (SIL-IS) D->G H Prepare Matrix-Matched Calibrators and QCs D->H I Problem Resolved F->I G->I H->I

Caption: Logical steps for addressing inconsistent QC results.

Detailed Steps:

  • Quantify the Relative Matrix Effect: During method validation, it is crucial to evaluate the matrix effect across at least six different lots of the biological matrix. This is done by comparing the analyte response in post-extraction spiked samples from different matrix sources. According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor should not exceed 15%.

  • Enhance Sample Cleanup: If significant relative matrix effects are observed, a more rigorous sample preparation method is necessary to minimize the variability of interfering components between samples.

  • Utilize a SIL-IS: A stable isotope-labeled internal standard is the most effective tool to correct for sample-to-sample variations in ion suppression.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects and improve accuracy.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect"?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components present in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reliability of quantitative results. Common culprits in biological matrices include phospholipids, salts, and proteins.

Q2: I don't have a stable isotope-labeled internal standard for this compound. Can I use a structural analog?

A2: While a SIL-IS is ideal, a structural analog (e.g., Diazepam-d5) can be used if it co-elutes and behaves similarly to this compound during extraction and ionization. However, it may not perfectly compensate for matrix effects. If using an analog, it is critical to thoroughly validate the method to ensure it meets accuracy and precision requirements across different matrix lots.

Q3: What are the most common biological matrices for this compound analysis and their associated challenges?

A3: The most common matrices are urine and hair.

  • Urine: It is a complex matrix with high salt content and variability in pH and composition. Sample preparation, such as SPE, is often required to remove interferences.

  • Hair: Analysis of hair requires an initial extraction step, typically with methanol, to release the drug from the hair shaft. The resulting extract can still contain interfering substances that need to be addressed.

Q4: Can my LC-MS/MS instrument settings influence matrix effects?

A4: Yes. The ion source design and settings can play a role. For example, electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). Optimizing source parameters like gas flows, temperature, and voltages can sometimes help to minimize the impact of matrix effects, but this should be considered a secondary solution to proper sample preparation and chromatography.

Experimental Protocols & Data

Example Solid-Phase Extraction (SPE) Protocol for this compound in Urine

This protocol is adapted from methodologies described for the analysis of benzodiazepines in urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 20 µL of an internal standard solution (e.g., this compound-d4).

    • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place a mixed-mode cation exchange (MCX) SPE cartridge on a vacuum manifold.

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Pass 2 mL of 0.02 N HCl through the cartridge.

    • Pass 2 mL of 20% methanol through the cartridge.

    • Apply high vacuum for 1 minute to dry the cartridge.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 2 mL of 5% ammonium hydroxide in a 60:40 acetonitrile:methanol solution to the cartridge to elute the analyte.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound and related compounds. Optimization will be required for your specific instrumentation and application.

Table 1: Example LC-MS/MS Parameters

ParameterSettingReference
LC Column Polar-RP or C18, e.g., Luna polar-RP
Mobile Phase A 0.2% Formic Acid and 2mM Ammonium Formate in Water
Mobile Phase B 0.2% Formic Acid and 2mM Ammonium Formate in Acetonitrile
Gradient Start at 10% B, increase to 95% B over 5-7 minutes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions and MS Parameters

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Reference
This compound 266.1134.13525Derived from similar compounds
220.115
Diazepam-d5 (IS) 290.2154.14030

Note: The exact m/z values, cone voltages, and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

References

Troubleshooting Peak Tailing for 7-Aminonimetazepam in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 7-Aminonimetazepam. This guide offers solutions in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a tail that extends to the right of the main peak.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised reproducibility of your analytical method. For a basic compound like this compound, peak tailing is a common issue that can significantly impact the accuracy of quantification.

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

The most frequent cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[2] At mid-range pH, these silanol groups can be ionized (negatively charged) and interact with the protonated (positively charged) this compound, leading to tailing.[3] Other factors can include column degradation, improper mobile phase pH or buffer strength, sample overload, and issues with the HPLC system itself.[1]

Q3: How can I minimize silanol interactions to improve the peak shape of this compound?

There are several effective strategies to mitigate unwanted silanol interactions:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., below 3) protonates the silanol groups, reducing their interaction with the protonated amine. Conversely, at a high pH (e.g., above 8), this compound will be in its neutral form, minimizing ionic interactions. However, high pH requires a pH-stable column.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active silanol sites, thereby reducing their interaction with this compound.

  • Column Selection: Employing modern, high-purity silica columns (Type B) with end-capping can significantly reduce the number of accessible silanol groups. Polar-embedded or polar-endcapped columns are also designed to shield analytes from silanol interactions.

Q4: Can my sample preparation or injection technique contribute to peak tailing?

Yes, several sample-related factors can cause peak tailing:

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion. Diluting the sample or reducing the injection volume is a simple solution.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak broadening and tailing. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Matrix Effects: Complex sample matrices can contain components that interact with the column and affect the peak shape of the analyte. Proper sample clean-up, such as solid-phase extraction (SPE), is crucial.

Troubleshooting Guide

Initial Assessment

Before making significant changes to your method, it's important to systematically identify the potential source of the peak tailing. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing A Observe Peak Tailing for this compound B Is the tailing on all peaks or just this compound? A->B C All Peaks Tailing (Likely System/Column Issue) B->C All Peaks D Only this compound Tailing (Likely Chemical Interaction) B->D Specific Peak E Check for extra-column volume (tubing length, connections). Inspect column for voids or contamination. C->E F Optimize Mobile Phase D->F G Consider Column Chemistry D->G H Review Sample Preparation D->H I Adjust pH (Low: <3 or High: >8) F->I J Add Competing Base (e.g., TEA) F->J K Use End-capped or Polar-Embedded Column G->K L Check for Sample Overload or Solvent Mismatch H->L

Caption: A systematic workflow to diagnose and resolve peak tailing for this compound.

Chemical Interactions Leading to Peak Tailing

Understanding the underlying chemical interactions is key to effective troubleshooting. The following diagram illustrates how this compound can interact with the stationary phase, leading to peak tailing.

G cluster_0 Analyte-Stationary Phase Interactions Analyte This compound (Basic) Silanol Ionized Silanol Group (SiO-) on Silica Surface Analyte->Silanol Strong Ionic Interaction (Secondary Retention) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Desired Hydrophobic Interaction (Primary Retention) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Diagram illustrating the primary and secondary interactions causing peak tailing.

Data on Method Parameter Adjustments

The following table summarizes the expected impact of various HPLC parameter adjustments on the peak shape of basic compounds like this compound. The values presented are illustrative and serve as a starting point for method optimization.

ParameterCondition ATailing Factor (Tf)Condition BTailing Factor (Tf)Rationale & Reference
Mobile Phase pH pH 6.8~1.8pH 3.0~1.2Lowering the pH protonates residual silanols, reducing secondary interactions with the basic analyte.
Competing Base 0% Triethylamine~1.70.1% Triethylamine~1.3Triethylamine, a competing base, masks the active silanol sites on the stationary phase.
Column Chemistry Standard C18~1.6End-capped C18~1.1End-capping chemically bonds a small silane to the unreacted silanol groups, preventing interactions.
Sample Load 10 µL injection~1.250 µL injection~2.0High sample concentration can overload the stationary phase, leading to peak distortion.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 4.0, 7.0, and 9.0). A common starting point is 0.1% formic acid in water (pH ~2.7) or an ammonium acetate buffer.

  • Column: Use a C18 or a polar-RP column.

  • Equilibrate the System: Begin with the lowest pH mobile phase. Flush the column with the prepared mobile phase (mixed with the appropriate organic solvent, e.g., acetonitrile or methanol) until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the chromatogram and calculate the tailing factor.

  • Increase pH: Sequentially increase the mobile phase pH, allowing the system to equilibrate at each new pH before injecting the standard.

  • Data Analysis: Compare the peak shapes and tailing factors obtained at each pH to identify the optimal condition.

Protocol 2: Optimization of Triethylamine (TEA) Concentration

Objective: To evaluate the effect of varying concentrations of a competing base (TEA) on the peak shape of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a 1% (v/v) stock solution of TEA in the organic solvent portion of your mobile phase.

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying concentrations of TEA (e.g., 0%, 0.05%, 0.1%, 0.2% v/v).

  • Column: Use a standard C18 column.

  • Equilibrate and Inject: For each mobile phase composition, equilibrate the HPLC system and inject a standard solution of this compound.

  • Analyze Peak Shape: Calculate the tailing factor for each concentration of TEA.

  • Data Analysis: Plot the tailing factor against the TEA concentration to determine the optimal concentration that provides the best peak symmetry without significantly altering retention times or causing other undesirable effects. Be aware that TEA is not volatile and can interfere with mass spectrometry detection.

References

Technical Support Center: Analysis of 7-Aminonimetazepam by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 7-Aminonimetazepam using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the ESI source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.

Q2: What are the common causes of ion suppression in ESI-MS analysis of biological samples?

A2: Common causes include endogenous components from the biological matrix (e.g., salts, phospholipids, proteins), exogenous substances introduced during sample collection or preparation, and mobile phase additives. For this compound, which is often analyzed in urine, salts and endogenous metabolites are primary sources of potential ion suppression.

Q3: Which sample preparation method is recommended to minimize ion suppression for this compound?

A3: Solid-Phase Extraction (SPE) has been shown to be a robust method for extracting this compound from urine samples with minimal matrix effects.[1][2] Specifically, a method using a DAU (Drug Abuse Urine) SPE cartridge has been reported to result in no relevant matrix effects for this compound.[2]

Q4: Can I use protein precipitation or Liquid-Liquid Extraction (LLE) instead of SPE?

A4: While protein precipitation and LLE are common sample preparation techniques, they may not be as effective as SPE in removing interfering matrix components for this compound analysis. Protein precipitation is often less clean, and LLE can be less specific. For optimal results and minimal ion suppression, a validated SPE protocol is recommended.

Q5: What mobile phase composition is suitable for the analysis of this compound to reduce ion suppression?

A5: A mobile phase consisting of an ammonium acetate buffer solution (e.g., 20 mM, pH 4) and an organic solvent like acetonitrile has been successfully used.[2][3] Ammonium acetate is a volatile salt that is compatible with ESI-MS and helps to control the pH and improve chromatographic peak shape without causing significant ion suppression.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound Significant ion suppression from the sample matrix.- Implement the recommended Solid-Phase Extraction (SPE) protocol with a DAU cartridge to effectively clean up the sample. - Ensure complete removal of non-volatile salts during sample preparation.
Inefficient ionization in the ESI source.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mobile phase pH is appropriate to promote the protonation of this compound (e.g., pH 4).
Poor peak shape (tailing, broadening) Secondary interactions with the analytical column.- Use a suitable column, such as a Luna polar-RP column, which has been shown to be effective. - Adjust the mobile phase composition, including the buffer concentration and organic solvent ratio.
Inconsistent results between samples Variable matrix effects from sample to sample.- Utilize a stable isotope-labeled internal standard for this compound to compensate for variations in ion suppression. - Ensure the sample preparation procedure is consistent and reproducible for all samples.
Gradual decrease in signal over a sequence of injections Buildup of matrix components on the analytical column or in the MS source.- Implement a column wash step at the end of each chromatographic run. - Regularly clean the MS source components according to the manufacturer's recommendations.

Experimental Protocols

Recommended Solid-Phase Extraction (SPE) Protocol for this compound in Urine

This protocol is based on a validated method shown to minimize ion suppression.

Materials:

  • DAU SPE Cartridges

  • Urine sample

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Ethyl acetate

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Sequentially pass methanol and then deionized water through the DAU cartridge.

  • Load the sample: Load the urine sample onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with an acidic solution to remove interferences.

  • Elute the analyte: Elute this compound from the cartridge using a mixture of ammonium hydroxide and ethyl acetate.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes the liquid chromatography and mass spectrometry parameters that have been successfully used for the analysis of this compound with minimal ion suppression.

Parameter Condition
LC System Agilent 1100 series or equivalent
Column Luna polar-RP (150 mm × 2.0 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate (pH 4)
Mobile Phase B Acetonitrile
Gradient Optimized for separation of this compound from other analytes and matrix components.
Flow Rate 0.2 mL/min
Injection Volume 10 µL
MS System API 4000 triple quadrupole mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor and product ions specific for this compound should be optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis urine_sample Urine Sample spe_conditioning SPE Cartridge Conditioning (Methanol, Water) sample_loading Sample Loading spe_conditioning->sample_loading Conditioned Cartridge washing Washing Step (Acidic Solution) sample_loading->washing elution Elution (Ammonium Hydroxide/Ethyl Acetate) washing->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation (Polar-RP Column) evaporation->lc_separation Reconstituted Sample esi_ms ESI-MS/MS Detection (Positive Mode, MRM) lc_separation->esi_ms data_processing Data Processing & Quantification esi_ms->data_processing troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Low or Inconsistent This compound Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_params Verify LC Parameters start->check_lc_params check_ms_tuning Check MS Tuning & Calibration start->check_ms_tuning implement_spe Implement/Optimize SPE Cleanup check_sample_prep->implement_spe Ineffective Cleanup optimize_mobile_phase Optimize Mobile Phase (e.g., buffer, pH) check_lc_params->optimize_mobile_phase Suboptimal Separation clean_system Clean LC and MS System check_ms_tuning->clean_system Instrument Contamination use_is Use Stable Isotope-Labeled Internal Standard implement_spe->use_is end Improved Signal & Reproducibility implement_spe->end optimize_mobile_phase->use_is optimize_mobile_phase->end use_is->end clean_system->use_is clean_system->end

References

Column selection for optimal separation of 7-Aminonimetazepam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal chromatographic separation of 7-Aminonimetazepam. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the separation and quantification of this compound?

A1: The most prevalent and effective technique for the analysis of this compound, particularly in biological matrices, is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and specificity, which is crucial for detecting the low concentrations typical in forensic and clinical samples.[4] While UV detection is possible, LC-MS/MS is generally preferred for its superior detection limits.[4]

Q2: Which HPLC column stationary phases are recommended for this compound analysis?

A2: For reversed-phase HPLC, C18 and C8 columns are the most commonly used for benzodiazepine analysis, including metabolites like this compound. A Luna polar-RP column has also been successfully used for the separation of nimetazepam and its metabolites. The choice between these depends on the specific requirements of the analysis:

  • C18 (Octadecylsilane): Offers higher hydrophobicity, leading to stronger retention of nonpolar compounds. It is a good starting point for method development.

  • C8 (Octylsilane): Is less hydrophobic than C18, resulting in shorter retention times and faster analyses. This can be beneficial for high-throughput screening.

  • Polar-RP or Phenyl-Hexyl: These columns offer alternative selectivity due to different interaction mechanisms (e.g., π-π interactions with Phenyl phases), which can be advantageous for resolving this compound from other metabolites or matrix components.

Q3: What are typical mobile phase compositions for the separation of this compound?

A3: The mobile phase composition is critical for achieving optimal separation. Common mobile phases are mixtures of an aqueous buffer and an organic modifier like acetonitrile or methanol. For LC-MS/MS analysis, volatile buffers are necessary. An ammonium acetate buffer solution at pH 4 has been shown to be effective. The pH of the mobile phase is a crucial parameter to optimize, as it affects the ionization state and retention of the analyte.

Q4: Can Ultra-High-Performance Liquid Chromatography (UHPLC) be used for this compound analysis?

A4: Yes, UHPLC is a highly suitable alternative to conventional HPLC. It utilizes columns with smaller particle sizes, leading to faster analysis times, higher resolution, and reduced solvent consumption, making it a more efficient and cost-effective method for benzodiazepine analysis.

Column Selection and Performance Data

The selection of an appropriate column is paramount for the successful separation of this compound. The following tables summarize key performance data for commonly used stationary phases in benzodiazepine analysis.

Table 1: Comparison of Common Stationary Phases for Benzodiazepine Analysis

Stationary PhasePrimary Interaction MechanismAdvantagesConsiderations
C18 (Octadecyl) Hydrophobic (van der Waals forces)High retention for non-polar analytes, widely available, extensive application data.Longer analysis times compared to less retentive phases.
C8 (Octyl) Hydrophobic (van der Waals forces)Shorter retention times, faster analysis, suitable for more polar compounds.May provide insufficient retention for very non-polar analytes.
Phenyl π-π interactions, hydrophobicAlternative selectivity for aromatic compounds, can resolve peaks that co-elute on C18 or C8.Retention behavior can be more complex to predict.
Polar-RP Mixed-mode (hydrophobic and polar interactions)Enhanced retention of polar compounds, stable in highly aqueous mobile phases.Selectivity can be highly dependent on mobile phase composition.

Table 2: Example Quantitative Data for Benzodiazepine Analysis using HPLC

AnalyteColumnMobile PhaseDetectionLinearity Range (µg/mL)LOD (µg/mL)Reference
DiazepamC18 (250mm x 4.6mm, 5µm)15mM Phosphate Buffer:Methanol (50:50 v/v)UV (245 nm)0.5 - 100.01 - 0.02
ChlordiazepoxideC18 (250mm x 4.6mm, 5µm)15mM Phosphate Buffer:Methanol (50:50 v/v)UV (245 nm)0.5 - 100.01 - 0.02
This compoundLuna polar-RPAmmonium Acetate Buffer (pH 4)MS/MS--

Note: Specific linearity and detection limits for this compound will be method-dependent and should be determined during method validation.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Benzodiazepine Screening

This protocol is a starting point for developing a separation method for this compound, adapted from a general benzodiazepine screening method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 15mM potassium dihydrogen phosphate buffer and methanol (50:50 v/v). Adjust the pH of the final mixture to 6.

  • Flow Rate: 1.4 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 245 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Protocol 2: LC-MS/MS Method for this compound in Urine

This protocol is based on a validated method for the determination of this compound in biological samples.

  • Column: Luna polar-RP.

  • Mobile Phase: An ammonium acetate buffer solution (pH 4) with an appropriate organic modifier (e.g., acetonitrile or methanol) in a gradient elution.

  • Flow Rate: As recommended for the specific column dimensions.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode. Monitor specific precursor-product ion transitions for this compound.

  • Sample Preparation: Solid-phase extraction (SPE) is typically required for urine samples to remove interferences.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the HPLC analysis of this compound.

Diagram 1: HPLC Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? start->retention_time pressure High Backpressure? start->pressure tailing Check mobile phase pH Check for column contamination Use guard column peak_shape->tailing Tailing? fronting Check sample solvent Reduce injection volume peak_shape->fronting Fronting? split Check for column void Ensure proper connections peak_shape->split Split? rt_drift Check pump performance Ensure column equilibration Check for mobile phase changes retention_time->rt_drift Yes high_pressure Check for blockages (frit, tubing) Filter mobile phase and samples Flush column pressure->high_pressure Yes solution Problem Resolved tailing->solution fronting->solution split->solution rt_drift->solution high_pressure->solution

Caption: A workflow for troubleshooting common HPLC issues.

Table 3: Common HPLC Problems and Solutions

ProblemPossible CauseRecommended Solution
Peak Tailing - Secondary interactions with the stationary phase. - Column contamination or aging. - Mobile phase pH inappropriate for the analyte.- Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Use a guard column and ensure proper sample cleanup. - Flush the column or replace it if it's old.
Peak Fronting - Sample overload. - Sample solvent stronger than the mobile phase.- Reduce the concentration or volume of the injected sample. - Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks - Partially blocked column inlet frit. - Column void or channeling. - Co-elution of an interfering compound.- Reverse and flush the column to dislodge particulates from the frit. - If a void is suspected, the column may need to be replaced. - Optimize the mobile phase or use a different column chemistry to improve resolution.
Broad Peaks - Large extra-column volume. - Column inefficiency. - High mobile phase viscosity.- Use shorter, narrower ID tubing to connect components. - Ensure the column is not degraded. - Optimize mobile phase or increase column temperature.
Retention Time Variability - Inconsistent mobile phase preparation. - Lack of column equilibration. - Fluctuations in pump flow rate or temperature.- Prepare mobile phase accurately and degas thoroughly. - Ensure the column is fully equilibrated before starting the analysis. - Check the HPLC pump for leaks and ensure consistent performance.
High Backpressure - Blockage in the system (tubing, inline filter, column frit). - Particulate matter from the sample or mobile phase.- Systematically loosen fittings to identify the location of the blockage. - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Back-flush the column (if recommended by the manufacturer).

Diagram 2: Column Selection Logic

ColumnSelection start Goal: Separate this compound node1 Need High Throughput? start->node1 node2 Complex Sample Matrix? node1->node2 No col_c8 Use C8 Column node1->col_c8 Yes node3 Co-elution with other Benzodiazepines? node2->node3 No col_c18 Start with C18 Column node2->col_c18 Yes node3->col_c18 No col_phenyl Try Phenyl or Polar-RP Column node3->col_phenyl Yes

Caption: A decision guide for selecting an appropriate HPLC column.

References

Mobile phase optimization for 7-Aminonimetazepam chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7-Aminonimetazepam Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase and overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a reversed-phase column?

A1: A common starting point for the analysis of this compound on a reversed-phase column, such as a C18, is a mixture of an acidic aqueous buffer and an organic modifier. A frequently cited mobile phase is an ammonium acetate buffer at pH 4 combined with an organic solvent like methanol or acetonitrile.[1][2][3] The acidic pH helps to ensure the basic this compound is in its protonated form, which can lead to better peak shape and retention.

Q2: Can I use a high pH mobile phase for this compound analysis?

A2: Yes, using a high pH mobile phase can be a viable strategy. For benzodiazepines, a mobile phase with a high pH, such as 10 mM ammonium bicarbonate at pH 9 with methanol, has been shown to increase retention and improve electrospray ionization signals in mass spectrometry.[4] When using a high pH, ensure your column is stable under these conditions to prevent degradation of the silica stationary phase.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase chromatography. The primary cause is often the interaction of the basic analyte with acidic residual silanol groups on the silica surface of the stationary phase.[5]

Here are some common solutions:

  • Lower the Mobile Phase pH: Reducing the pH to around 3-4 protonates the silanol groups, minimizing their interaction with the protonated basic analyte.

  • Use a Sterically Protected or End-Capped Column: These columns have fewer accessible silanol groups, reducing the chances for secondary interactions.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.

Q4: How can I improve the resolution between this compound and other related compounds?

A4: To enhance resolution, you can modify several chromatographic parameters:

  • Optimize the Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.

  • Adjust the pH: Fine-tuning the mobile phase pH can change the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity.

  • Use a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry, such as a polar-embedded phase or a phenyl-hexyl column.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Interaction of the basic analyte with residual silanol groups on the column.Lower the mobile phase pH (e.g., to 3-4), use a highly deactivated/end-capped column, or add a competing base to the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker strength than the mobile phase.
Poor Resolution Inadequate separation between this compound and other components.Optimize the mobile phase composition (organic-to-aqueous ratio), change the organic modifier, or adjust the pH.
Insufficient column efficiency.Use a longer column or a column with smaller particles.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each run.
Low Signal Intensity (MS Detection) Suboptimal ionization in the mass spectrometer.Adjust the mobile phase pH to promote better ionization. For this compound, a lower pH is generally favorable for positive ion mode ESI. A high pH mobile phase has also been shown to enhance ESI signals for benzodiazepines.
Ion suppression from matrix components.Improve sample preparation to remove interfering substances.

Experimental Protocols

Below is a summary of a typical experimental protocol for the analysis of this compound by LC-MS/MS, based on published methods.

Sample Preparation (from Urine)

  • To a urine sample, add an internal standard.

  • Perform enzymatic hydrolysis to cleave any conjugated metabolites.

  • Extract the analyte using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Evaporate the extract to dryness and reconstitute in the mobile phase.

Chromatographic Conditions

Parameter Example Value
Column Luna polar-RP column
Mobile Phase A Ammonium acetate buffer (pH 4)
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Detection Tandem Mass Spectrometry (MS/MS)

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_evaluation Peak Evaluation cluster_troubleshooting Troubleshooting cluster_solutions Optimization Steps cluster_end Final Method start Select C18 Column & Initial Mobile Phase (e.g., pH 4 Acetate Buffer & ACN) eval Evaluate Peak Shape, Resolution, & Retention start->eval tailing Peak Tailing? eval->tailing resolution Poor Resolution? tailing->resolution No adjust_ph Adjust pH (e.g., lower to 3 or try high pH ~9) tailing->adjust_ph Yes acceptable Acceptable Results? resolution->acceptable No change_org Change Organic Modifier (ACN vs. MeOH) or Gradient resolution->change_org Yes change_col Try Different Column Chemistry (e.g., Polar-Embedded) acceptable->change_col final Final Optimized Method acceptable->final Yes adjust_ph->eval change_org->eval change_col->eval

Caption: Workflow for mobile phase optimization.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound cause1 Primary Cause: Secondary Silanol Interactions start->cause1 cause2 Other Potential Causes start->cause2 solution1a Lower Mobile Phase pH (e.g., to pH 3-4) cause1->solution1a solution1b Use End-Capped or Sterically Protected Column cause1->solution1b solution1c Add Competing Base (e.g., TEA) cause1->solution1c solution2a Reduce Sample Concentration or Injection Volume cause2->solution2a solution2b Match Injection Solvent to Mobile Phase cause2->solution2b end Improved Peak Shape solution1a->end Evaluate solution1b->end Evaluate solution1c->end Evaluate solution2a->end Evaluate solution2b->end Evaluate

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: 7-Aminonimetazepam Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in 7-Aminonimetazepam mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound mass spectra?

A1: Background noise in the mass spectra of this compound can originate from several sources, broadly categorized as chemical noise and instrumental noise.

  • Chemical Noise: This arises from sources other than the analyte of interest and can include contaminated solvents or reagents, impurities from the sample matrix (e.g., urine, blood), plasticizers from lab equipment, and residues from previous analyses.

  • Instrumental Noise: This is generated by the mass spectrometer itself and can be due to electronic noise, unstable spray in the ion source, or contamination within the instrument.

Q2: How can I distinguish between chemical and instrumental noise?

A2: A simple diagnostic test can help differentiate between chemical and instrumental noise. First, remove the analytical column and connect the injector directly to the mass spectrometer. Then, run your mobile phase without an injection. If the background noise remains high, it is likely originating from your solvents, tubing, or the instrument itself (instrumental noise). Conversely, if the noise level is significantly lower, the column or the sample injection is the likely source of the problem.[1]

Q3: What is the benefit of using tandem mass spectrometry (MS/MS) for analyzing this compound?

A3: Tandem mass spectrometry (MS/MS) is a powerful technique for reducing background noise and enhancing the specificity and sensitivity of your analysis. By selecting a specific precursor ion of this compound and then monitoring a specific product ion after fragmentation, you can filter out a significant portion of the chemical noise from the matrix and other interfering compounds. This method, often referred to as Multiple Reaction Monitoring (MRM), is highly selective for the target analyte.[1]

Q4: Which ionization technique is better for this compound analysis, ESI or APCI?

A4: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of benzodiazepines like this compound.[2] While ESI is commonly used, some studies suggest that APCI may be less susceptible to matrix effects, which can be a significant source of background noise.[2] The optimal choice may depend on the specific sample matrix and instrumentation.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating sources of background noise during the mass spectrometry analysis of this compound.

Issue 1: High Background Noise Across the Entire Spectrum

This is often indicative of a contamination issue in the mobile phase or the LC-MS system.

Troubleshooting Workflow:

A High Background Noise Observed B Prepare Fresh Mobile Phase (LC-MS Grade Solvents) A->B C Flush LC System (Pump, Degasser, Autosampler) B->C D Check for Leaks (Gas Fittings, Valves) C->D E Clean Ion Source D->E F Problem Resolved? E->F H Yes F->H Yes I No F->I No G Contact Service Engineer I->G

Caption: Troubleshooting workflow for high background noise.

Step Action Detailed Instructions
1 Prepare Fresh Mobile Phase Discard the current mobile phase and prepare a fresh batch using the highest purity LC-MS grade solvents and additives. Filter all aqueous mobile phases before use. Consider using a different batch or brand of solvent to rule out contamination.[1]
2 Flush LC System Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture like isopropanol/water to remove any contaminants.
3 Check for Leaks Inspect all gas fittings and valves for leaks, as air can contribute to background noise.
4 Clean Ion Source If the noise persists, the ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source components.
Issue 2: Noise Peaks at Specific m/z Values

This may indicate the presence of specific contaminants or interferences from the sample matrix.

Troubleshooting Workflow:

A Noise Peaks at Specific m/z B Analyze a Solvent Blank A->B C Optimize Sample Preparation B->C D Implement Tandem MS (MS/MS) C->D E Adjust Chromatographic Separation D->E F Problem Resolved? E->F H Yes F->H Yes I No F->I No G Investigate Matrix Effects I->G

Caption: Troubleshooting workflow for specific noise peaks.

Step Action Detailed Instructions
1 Analyze a Solvent Blank Inject a solvent blank to determine if the noise peaks are coming from the solvent or the system. If the peaks are present in the blank, the issue is with the solvent or system contamination.
2 Optimize Sample Preparation If the noise is absent in the blank, it is likely matrix-related. Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) is a common and effective method for cleaning up complex samples like urine prior to benzodiazepine analysis.
3 Implement Tandem MS (MS/MS) Utilize MS/MS with Multiple Reaction Monitoring (MRM) to specifically detect this compound. This will significantly reduce noise from other compounds with the same nominal mass.
4 Adjust Chromatographic Separation Modify the HPLC gradient or change the analytical column to separate the this compound peak from co-eluting interferences.
5 Investigate Matrix Effects If the problem persists, conduct a post-column infusion experiment to identify regions of ion suppression or enhancement caused by the sample matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline for SPE cleanup of urine samples for this compound analysis, based on common practices for benzodiazepines.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard. If analyzing for conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water or an appropriate buffer through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences. A typical wash solution could be 20% methanol in water.

  • Elution: Elute the this compound and other benzodiazepines using a more basic and/or more organic solvent. A common elution solvent is a mixture of acetonitrile and methanol with a small amount of ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrument Parameters

The following table provides a starting point for LC-MS/MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.

Parameter Typical Setting Notes
LC Column C18 or polar-RP columnA C18 column is a common choice for reversed-phase chromatography of benzodiazepines. A polar-RP column may also be suitable.
Mobile Phase A 0.1% Formic acid in waterAn acidic modifier like formic acid is often used to promote protonation in positive ion mode.
Mobile Phase B 0.1% Formic acid in acetonitrile or methanolAcetonitrile is a common organic solvent for benzodiazepine analysis.
Flow Rate 0.2 - 0.7 mL/minThe flow rate will depend on the column dimensions.
Ionization Mode Positive Electrospray Ionization (ESI)Benzodiazepines ionize well in positive ESI mode.
MS/MS Transitions Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)Specific m/z values will need to be determined by infusing a standard of this compound. Monitoring two transitions increases the confidence of identification.
Collision Energy Optimize for each transitionThe optimal collision energy should be determined experimentally to maximize the signal of the product ions.
Dwell Time ~50-100 msEnsure sufficient data points across the chromatographic peak for accurate quantification.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to their instrument manuals and validated methods for specific procedures.

References

Dealing with co-eluting interferences in 7-Aminonimetazepam analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of 7-Aminonimetazepam, with a particular focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent and robust method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) is another viable method, though it may require derivatization of the analyte to improve its volatility and thermal stability.[3]

Q2: What are the primary sources of co-eluting interferences in this compound analysis?

A2: Co-eluting interferences in this compound analysis can originate from several sources:

  • Endogenous Matrix Components: Biological samples such as urine, blood, and plasma contain a multitude of endogenous compounds (e.g., salts, lipids, proteins) that can co-elute with this compound and cause matrix effects, leading to ion suppression or enhancement in the mass spectrometer.[4][5]

  • Metabolites of Other Drugs: Individuals may be taking multiple medications. Metabolites of other benzodiazepines or co-administered drugs can have similar chemical properties and retention times to this compound, leading to chromatographic co-elution.

  • Isomeric and Isobaric Compounds: While less common for this compound itself, the analysis of benzodiazepines can be complicated by isomers (compounds with the same chemical formula but different structures) and isobars (compounds with the same nominal mass) that are difficult to separate chromatographically. The high selectivity of tandem mass spectrometry is essential to differentiate these.

  • Sample Contamination: Contaminants introduced during sample collection, storage, or preparation can also lead to interfering peaks.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the interfering matrix components before analysis.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the regions where significant matrix effects are observed. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., C18, phenyl), or using a column with a different particle size (e.g., UHPLC).

  • Sample Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on the ionization of the analyte. However, ensure that the diluted concentration of this compound remains above the limit of quantification.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for consistent matrix effects.

Q4: Can nimetazepam metabolize to other compounds that might interfere with the analysis?

A4: Yes, nimetazepam primarily metabolizes to this compound and nitrazepam. When developing an analytical method, it is important to ensure that the chromatography can resolve these and other potential metabolites to avoid cross-interference.

Troubleshooting Guide: Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences in your this compound analysis.

Problem 1: Poor Peak Shape or Unexplained Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Co-eluting Interference 1. Review MS/MS Data: Examine the ion ratios of your quantifier and qualifier transitions. A significant deviation from the expected ratio for your standard suggests an interference. 2. Modify Chromatographic Method:     - Adjust the gradient profile to improve separation.     - Experiment with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column).     - Change the organic modifier in your mobile phase (e.g., from acetonitrile to methanol). 3. Enhance Sample Preparation:     - Optimize the wash and elution steps in your SPE protocol.     - Consider a different SPE sorbent with alternative chemistry.     - Switch to LLE with a different solvent system to exploit different partitioning properties.
Matrix Effects 1. Perform a Post-Column Infusion Experiment: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips or rises in the baseline signal will indicate regions of ion suppression or enhancement. Adjust your chromatography to move the analyte peak away from these regions. 2. Evaluate with Matrix-Matched Standards: Compare the response of a standard in solvent to a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.
Problem 2: Inaccurate or Non-Reproducible Quantitative Results
Possible Cause Troubleshooting Steps
Unresolved Co-eluting Interference 1. Select More Specific MS/MS Transitions: If possible, choose precursor and product ions that are more unique to this compound to minimize the contribution of interfering compounds to the signal. 2. Improve Chromatographic Resolution: As detailed in Problem 1, focus on optimizing the separation to isolate the this compound peak. The use of a UHPLC system can provide higher resolution.
Variable Matrix Effects 1. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for variability in matrix effects between samples. 2. Improve Sample Cleanup: A more rigorous sample preparation method can reduce the variability of matrix components.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for the analysis of this compound and related compounds in urine.

Analyte Matrix Limit of Quantification (LOQ) (ng/mL) Recovery (%) Reference
This compoundUrine570.5 - 96.7
NimetazepamUrine570.5 - 96.7
NitrazepamUrine170.5 - 96.7
7-AminoflunitrazepamUrine2.570.5 - 96.7
FlunitrazepamUrine0.2570.5 - 96.7
7-AminonitrazepamUrine0.1 - 8.0 µM56 - 83
7-AminoclonazepamUrine0.1 - 8.0 µM56 - 83

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard.

    • If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase) at this stage, following the enzyme manufacturer's instructions.

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Elution:

    • Elute the this compound and other analytes with 2 mL of a suitable elution solvent (e.g., a mixture of a strong organic solvent and a base, such as 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is an example of typical LC-MS/MS parameters.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase column, such as a C18 or a polar-RP column (e.g., Luna polar-RP).

  • Mobile Phase A: 0.1% formic acid in water or an ammonium acetate buffer (e.g., 10 mM, pH 4).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the analytes of interest. For example, starting with a low percentage of mobile phase B and gradually increasing it over the run.

  • Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.4-0.8 mL/min for UHPLC.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine/Blood Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data process Data Processing & Quantification data->process

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Interference Suspected check_ions Check Ion Ratios (Quantifier/Qualifier) start->check_ions ratios_ok Ratios OK? check_ions->ratios_ok modify_chrom Modify Chromatographic Method ratios_ok->modify_chrom No matrix_effects Matrix Effects ratios_ok->matrix_effects Yes improve_prep Improve Sample Preparation modify_chrom->improve_prep interference Co-eluting Interference improve_prep->interference end Problem Resolved interference->end use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_effects->use_sil_is use_sil_is->end

Caption: Troubleshooting logic for co-eluting interferences.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 7-Aminonimetazepam Analysis in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-aminonimetazepam with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The comparison is based on performance data and adherence to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.

This compound is a primary metabolite of nimetazepam, a benzodiazepine with hypnotic and anxiolytic properties. Accurate and reliable quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. This document offers detailed experimental protocols and clearly structured data to aid researchers in selecting the most appropriate analytical method for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Below is a comparative summary of the performance characteristics of LC-MS/MS, GC-MS, and ELISA.

Table 1: Quantitative Performance Comparison

ParameterLC-MS/MSGC-MSELISA
Lower Limit of Quantification (LLOQ) 5 ng/mL (Urine)[1]Not explicitly stated for this compound, but generally in the low ng/mL range for benzodiazepines.Semi-quantitative; screening cut-offs are typically in the range of 10-25 ng/mL for related compounds.[2]
Linearity (Dynamic Range) Wide dynamic range, typically spanning several orders of magnitude.Good linearity, but may require derivatization which can affect range.[3]Limited dynamic range, primarily used for screening around a cut-off concentration.[2]
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ) as per FDA guidelines. A validated method for a similar compound showed within-day accuracy of 80.8-108.7%.[1]A validated method for 23 benzodiazepines reported accuracy to be less than 8.5%.Primarily qualitative or semi-quantitative; accuracy is assessed by sensitivity and specificity against a cut-off.
Precision (% CV) Not exceeding 15% (20% at LLOQ) as per FDA guidelines. A validated method for a similar compound showed intraday and inter-day CVs from 0.6% to 9.4%.A validated method for 23 benzodiazepines reported precision to be less than 11.1%.Good precision for qualitative results (positive/negative). Quantitative precision is generally lower than chromatographic methods.
Recovery A validated method for a similar compound showed a recovery rate of 70.5% to 96.7%.A validated method for 23 benzodiazepines reported recoveries higher than 74%.Not applicable in the same sense as chromatographic methods.
Selectivity/Specificity High, due to chromatographic separation and specific mass transitions.High, especially with mass spectrometric detection.Variable, subject to cross-reactivity with other structurally related compounds.

Table 2: General Method Characteristics

FeatureLC-MS/MSGC-MSELISA
Sample Preparation Relatively simple (e.g., protein precipitation, solid-phase extraction).More complex, often requires derivatization to increase volatility.Minimal sample preparation, often direct analysis after dilution.
Analysis Time Fast, typically a few minutes per sample.Longer run times compared to LC-MS/MS.Very fast, suitable for high-throughput screening.
Instrumentation Cost HighModerate to HighLow
Throughput HighModerateVery High
Primary Application Quantitative analysis, confirmation, research.Quantitative analysis, confirmation.Screening, qualitative or semi-quantitative analysis.

Experimental Protocols

Validated LC-MS/MS Method for this compound in Urine

This protocol is based on established methods for the analysis of benzodiazepines and their metabolites in biological fluids and is designed to meet FDA bioanalytical method validation guidelines.

1. Materials and Reagents:

  • This compound certified reference material

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of urine, add the internal standard solution.

  • Vortex mix the sample.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate this compound from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

4. Method Validation according to FDA Guidelines: The method must be validated for the following parameters:

  • Selectivity and Specificity: Analyze blank urine samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple runs. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).

  • Calibration Curve: A calibration curve with a blank, a zero standard, and at least six non-zero standards should be prepared. The simplest regression model that adequately describes the concentration-response relationship should be used.

  • Recovery: The extraction efficiency of the analyte and internal standard should be determined.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution.

  • Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Workflow and Pathway Diagrams

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Recon->LC MS Tandem Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Report Generation Quant->Report

References

A Comparative Guide to the Quantification of 7-Aminonimetazepam in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 7-aminonimetazepam, a major metabolite of nimetazepam. The information is intended for researchers, scientists, and professionals in the field of drug development and forensic toxicology. This document summarizes key performance data and detailed experimental protocols from various studies to aid in the selection and implementation of appropriate analytical methods.

Introduction

This compound is a key biomarker for detecting the use of nimetazepam, a benzodiazepine with hypnotic and anxiolytic properties. Accurate and reliable quantification of this metabolite in biological samples such as urine and hair is crucial for both clinical and forensic investigations. This guide focuses on the most prevalent and robust analytical technique for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays exist for benzodiazepine analysis, LC-MS/MS offers superior sensitivity and specificity for quantifying this compound.[1]

Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for the determination of this compound in different biological matrices.

Biological MatrixMethodLimit of Quantification (LOQ)Intraday Coefficient of Variation (CV) (%)Interday CV (%)Accuracy (%)Recovery (%)
UrineLC-MS/MS5 ng/mL0.6 - 4.61.2 - 9.480.8 - 108.7 (within-day)70.5 - 96.7
UrineLC-MS/MS0.1 ng/mL (Screening)Not ReportedNot ReportedNot ReportedNot Reported
HairLC-MS/MS25 pg/mgNot ReportedNot ReportedNot ReportedNot Reported

Table 1: Comparison of Quantitative Parameters for this compound Quantification Methods. Data compiled from multiple sources.[2][3][4]

Experimental Protocols

This section details the experimental methodologies for the quantification of this compound using LC-MS/MS in urine and hair samples.

Method 1: Quantification in Urine by LC-MS/MS [4]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine specimens are subjected to enzymatic hydrolysis.

    • Solid-phase extraction is then performed for cleanup and concentration of the analyte.

    • Deuterated analogues are used as internal standards to ensure accuracy.

  • Liquid Chromatography (LC):

    • Mobile Phase: A gradient of ammonium acetate buffer and an organic solvent is typically used.

    • Column: A reverse-phase column is employed for chromatographic separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI) is commonly used.

    • Detection: The analysis is performed in the selected reaction monitoring (SRM) mode for high specificity and sensitivity.

Method 2: Quantification in Hair by LC-MS/MS

  • Sample Preparation:

    • Hair samples are washed to remove external contamination.

    • The hair is then pulverized or cut into small segments.

    • Extraction of the target compounds is performed using methanol.

    • The extract is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

    • Diazepam-d5 is used as an internal standard.

  • Liquid Chromatography (LC):

    • Specific mobile phase and column details are determined based on the instrument and laboratory protocols.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Operated in selective reaction monitoring (SRM) mode to quantify nimetazepam and this compound.

Visualizations

Diagram 1: General Workflow for this compound Quantification

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing start Biological Sample (Urine/Hair) extraction Extraction (e.g., SPE, LLE) start->extraction cleanup Sample Cleanup extraction->cleanup concentration Concentration cleanup->concentration lc LC Separation concentration->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

A generalized workflow for the quantification of this compound.

Diagram 2: Logical Relationship of Analytical Steps

Analytical_Steps sample Sample Collection prep Sample Preparation sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Interpretation analysis->data result Final Result data->result

Key stages in the analytical process for this compound determination.

References

Detecting Nimetazepam's Footprint: A Comparative Guide to 7-Aminonimetazepam Cross-Reactivity in Benzodiazepine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 26, 2025 – Researchers, scientists, and drug development professionals now have a comprehensive resource for understanding the detection of 7-aminonimetazepam, the primary metabolite of the benzodiazepine nimetazepam, across various immunoassay platforms. This guide provides a critical comparison of commercially available benzodiazepine immunoassays, offering valuable insights into their cross-reactivity and performance. The data presented is essential for accurate interpretation of screening results in clinical, forensic, and research settings.

Nimetazepam, a potent hypnotic, is extensively metabolized in the body to this compound. As such, the detection of this metabolite is a key indicator of nimetazepam use. However, the ability of standard benzodiazepine immunoassays to recognize this compound varies significantly, leading to potential false negatives if an assay with poor cross-reactivity is employed. This guide consolidates available data to aid in the selection of appropriate screening tools.

Performance Overview: Cross-Reactivity of Benzodiazepine Immunoassays with this compound

The following table summarizes the cross-reactivity of several widely used benzodiazepine immunoassays with this compound or its structurally similar analogue, 7-aminonitrazepam. This data is critical for laboratories to assess the suitability of their current screening methods for detecting nimetazepam use.

ImmunoassayAnalyteConcentration for Positive Result (Equivalent to 100 ng/mL Calibrator)Percent Cross-ReactivityTechnology
Roche ONLINE DAT Benzodiazepines II This compound 87 ng/mL 115% KIMS
CEDIA® Benzodiazepines OFT Assay 7-Aminonitrazepam9 ng/mL (in neat oral fluid, equivalent to 3 ng/mL calibrator)33%CEDIA
EMIT® II Plus Benzodiazepine Assay 7-Aminonitrazepam5700 ng/mL (equivalent to 200 ng/mL calibrator)LowEMIT

*Data for 7-aminonitrazepam is presented as a proxy for this compound due to their high structural similarity. It is important to note that the CEDIA assay presented is for oral fluid and has a different calibrator concentration. The EMIT II Plus assay demonstrates significantly lower cross-reactivity with the 7-amino metabolite compared to the Roche KIMS assay.

In-Depth Look at Immunoassay Technologies

The variation in cross-reactivity can be attributed to the different technologies employed by each assay:

  • Kinetic Interaction of Microparticles in a Solution (KIMS): This method, utilized by the Roche ONLINE DAT Benzodiazepines II assay, involves antibodies, drug-microparticle conjugates, and the drug present in the sample competing for binding. The rate of aggregation of the microparticles is inversely proportional to the concentration of the drug in the sample.[1]

  • Cloned Enzyme Donor Immunoassay (CEDIA): The CEDIA technology uses two genetically engineered, inactive fragments of β-galactosidase. In the absence of the target drug, an antibody binds to a drug-conjugated enzyme donor fragment, preventing its reassociation with the larger enzyme acceptor fragment. When the target drug is present, it binds to the antibody, allowing the enzyme fragments to reassociate and form an active enzyme, which then produces a measurable color change.[2][3]

  • Enzyme Multiplied Immunoassay Technique (EMIT): This technique involves an enzyme labeled with the target drug. In the absence of the drug in the sample, an antibody binds to the enzyme-drug conjugate, inactivating the enzyme. When the drug is present in the sample, it competes for antibody binding, leaving the enzyme active to metabolize a substrate and produce a detectable change.[4]

Experimental Protocols for Determining Cross-Reactivity

The determination of cross-reactivity is a critical component of immunoassay validation. A generalized protocol involves the following steps:

  • Preparation of Standards: A certified reference material of the test compound (e.g., this compound) is used to prepare a series of standards at various concentrations in a drug-free biological matrix (e.g., urine or oral fluid).

  • Calibration: The immunoassay is calibrated using the manufacturer-provided calibrators (e.g., nordiazepam or oxazepam) according to the package insert.

  • Analysis: The prepared standards of the test compound are then analyzed using the calibrated immunoassay.

  • Data Interpretation: The response of the immunoassay to the test compound is compared to the response of the calibrator. The concentration of the test compound that produces a response equivalent to the cutoff calibrator is determined.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

This standardized approach ensures that cross-reactivity data is reliable and comparable across different laboratories and studies.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the key relationships and workflows.

cluster_Metabolism Nimetazepam Metabolism cluster_Detection Immunoassay Detection Nimetazepam Nimetazepam This compound This compound Nimetazepam->this compound Major Metabolic Pathway Benzodiazepine Immunoassay Benzodiazepine Immunoassay This compound->Benzodiazepine Immunoassay Cross-Reactivity Urine/Oral Fluid Sample Urine/Oral Fluid Sample Urine/Oral Fluid Sample->Benzodiazepine Immunoassay

Metabolic pathway of Nimetazepam and its detection.

Immunoassay Cross-Reactivity Workflow Start Start Prepare Standards Prepare Standards (this compound in drug-free matrix) Start->Prepare Standards Calibrate Immunoassay Calibrate Immunoassay (with manufacturer's calibrator) Start->Calibrate Immunoassay Analyze Samples Analyze Standards and Calibrator Prepare Standards->Analyze Samples Calibrate Immunoassay->Analyze Samples Determine Equivalence Determine Concentration of This compound giving Cutoff Response Analyze Samples->Determine Equivalence Calculate Cross-Reactivity Calculate % Cross-Reactivity Determine Equivalence->Calculate Cross-Reactivity End End Calculate Cross-Reactivity->End

Experimental workflow for determining cross-reactivity.

This guide underscores the importance of understanding the specific performance characteristics of benzodiazepine immunoassays. For definitive identification and quantification of this compound, confirmatory methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended, particularly in forensic cases or when unexpected results are obtained.

References

Comparison of 7-Aminonimetazepam and Nimetazepam concentrations in hair

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 7-aminonimetazepam and nimetazepam concentrations in hair, supported by experimental data and detailed methodologies.

Nimetazepam, a benzodiazepine derivative, is metabolized in the body to this compound. Analysis of hair samples can provide a long-term history of drug exposure. This guide delves into the comparative concentrations of the parent drug, nimetazepam, and its primary metabolite, this compound, found in human hair.

Concentration Comparison in Hair Samples

A key study analyzing hair samples from individuals with a history of nimetazepam use found that the metabolite, this compound, is present at higher concentrations than the parent drug.[1][2][3] This suggests that this compound is a more prominent and reliable marker for detecting nimetazepam use through hair analysis.

The quantitative data from this study is summarized in the table below.

SubjectNimetazepam Concentration (pg/mg)This compound Concentration (pg/mg)
User 127.454.2
User 222.029.1

Data sourced from a 2023 study on the quantification of nimetazepam and its metabolite in human hair samples.[2][3]

The limit of quantification for both nimetazepam and this compound in this study was established at 25 pg/mg.

Experimental Protocol: Quantification by LC-MS/MS

The following is a detailed methodology for the quantification of nimetazepam and this compound in hair samples, based on established protocols for benzodiazepine analysis.

Sample Preparation
  • Decontamination: To remove external contaminants, hair samples are typically washed. A common procedure involves sequential washing with an organic solvent like methylene chloride or methanol, followed by aqueous washes (e.g., deionized water or phosphate buffer).

  • Pulverization: After drying, the hair samples are pulverized or cut into small segments to increase the surface area for efficient extraction.

Extraction
  • Incubation: A weighed portion of the hair sample (typically 20 mg) is incubated to extract the target analytes from the hair matrix. A common method involves incubation in methanol. Sonication can be employed to enhance the extraction process.

  • Internal Standard: An internal standard, such as diazepam-d5, is added to the sample prior to extraction to ensure accuracy and account for any loss during sample processing.

  • Evaporation and Reconstitution: The extraction solvent is then evaporated to dryness, often under a stream of nitrogen. The residue is reconstituted in a small volume of a suitable solvent, such as methanol, before analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation of nimetazepam, this compound, and the internal standard is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the positive ion mode using electrospray ionization (ESI). The analysis is carried out in the selective reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and nimetazepam in hair samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis hair_sample Hair Sample Collection decontamination Decontamination (e.g., Methylene Chloride, Water) hair_sample->decontamination pulverization Pulverization decontamination->pulverization incubation Incubation in Methanol + Internal Standard (Diazepam-d5) pulverization->incubation evaporation Evaporation to Dryness incubation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_msms LC-MS/MS Analysis (Selective Reaction Monitoring) reconstitution->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Fig. 1: Experimental workflow for hair analysis.

Nimetazepam Metabolism and Incorporation into Hair

The following diagram illustrates the metabolic pathway of nimetazepam to this compound and its subsequent incorporation into the hair shaft.

metabolism_incorporation cluster_body In the Body cluster_hair Hair Incorporation nimetazepam Nimetazepam Ingestion metabolism Metabolism (Nitro Reduction) nimetazepam->metabolism bloodstream Bloodstream nimetazepam->bloodstream aminonimetazepam This compound metabolism->aminonimetazepam aminonimetazepam->bloodstream hair_follicle Hair Follicle bloodstream->hair_follicle Diffusion hair_shaft Hair Shaft hair_follicle->hair_shaft Growth

Fig. 2: Metabolism and hair incorporation pathway.

References

Differentiating 7-Aminonimetazepam from other 7-amino benzodiazepine metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 7-aminonimetazepam with other key 7-amino benzodiazepine metabolites, namely 7-aminoclonazepam, 7-aminoflunitrazepam, and 7-aminonitrazepam. It is designed to assist researchers, scientists, and drug development professionals in distinguishing these structurally similar compounds through established analytical techniques. This document outlines their metabolic origins, presents comparative analytical data, and details experimental protocols for their differentiation.

Metabolic Pathways of 7-Nitrobenzodiazepines

The primary pathway for the formation of 7-amino benzodiazepine metabolites is the reduction of the 7-nitro group of the parent drug. This metabolic conversion is a crucial step in the body's process of eliminating these substances. The following diagram illustrates the metabolic conversion of several common 7-nitrobenzodiazepines to their respective 7-amino metabolites.

Metabolic Pathways of 7-Nitrobenzodiazepines cluster_nitro Parent 7-Nitrobenzodiazepines cluster_amino 7-Amino Metabolites Nimetazepam Nimetazepam Aminonimetazepam This compound Nimetazepam->Aminonimetazepam Nitroreduction Clonazepam Clonazepam Aminoclonazepam 7-Aminoclonazepam Clonazepam->Aminoclonazepam Nitroreduction Flunitrazepam Flunitrazepam Aminoflunitrazepam 7-Aminoflunitrazepam Flunitrazepam->Aminoflunitrazepam Nitroreduction Nitrazepam Nitrazepam Aminonitrazepam 7-Aminonitrazepam Nitrazepam->Aminonitrazepam Nitroreduction General Analytical Workflow Sample Biological Sample (Urine, Blood, etc.) Hydrolysis Enzymatic Hydrolysis (if required) Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Report Quantification and Reporting Data->Report

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for the Analysis of 7-Aminonimetazepam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 7-aminonimetazepam, the selection of an appropriate solid-phase extraction (SPE) cartridge is a critical determinant of method sensitivity, accuracy, and reproducibility. This guide provides an objective comparison of the performance characteristics of different SPE cartridge types for the extraction of this compound and its structurally similar analogues from biological matrices. The information presented herein is supported by experimental data from various studies to aid in the selection of the most suitable SPE strategy.

Performance Characteristics of SPE Cartridges

The choice of an SPE sorbent is primarily dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, which possesses both hydrophobic (the benzodiazepine core) and basic (the amino group) characteristics, mixed-mode cation exchange and polymeric reversed-phase sorbents are often the most effective. The following tables summarize the performance of various SPE cartridges for the extraction of this compound and its close structural analogue, 7-aminoflunitrazepam.

Table 1: Comparison of SPE Cartridge Performance for 7-Aminoflunitrazepam in Human Plasma

SPE Cartridge TypeSorbent ChemistryAnalyteRecovery Rate (%)Reference
SepPak® C18Silica-based C187-aminoflunitrazepam82.53[1]
Oasis® HLBPolymeric Reversed-Phase7-aminoflunitrazepam76.81[1]
Oasis® MCXMixed-Mode Cation Exchange7-aminoflunitrazepam>89 (Overall extraction efficiency for multiple analytes)[1]
Chromafix® C18Silica-based C187-aminoflunitrazepamNot specified as optimal[1]

Table 2: Performance of Mixed-Mode and Polymeric SPE for Benzodiazepines (including Nimetazepam)

SPE Cartridge TypeSorbent ChemistryMatrixAnalyteRecovery (%)Matrix Effects (%)Reference
EVOLUTE® EXPRESS CXPolymeric Strong Cation ExchangeWhole BloodNimetazepam95-10
EVOLUTE® EXPRESS CXPolymeric Strong Cation ExchangeUrineNimetazepam98-5
ISOLUTE® SLE+Supported Liquid ExtractionWhole BloodNimetazepam102-8
ISOLUTE® SLE+Supported Liquid ExtractionUrineNimetazepam101-3

Note: While the data for EVOLUTE® EXPRESS CX and ISOLUTE® SLE+ is for the parent drug nimetazepam, the high recovery and minimal matrix effects suggest a strong potential for effective extraction of its metabolite, this compound, particularly with the mixed-mode cation exchange mechanism of the EVOLUTE® EXPRESS CX.

Experimental Protocols and Workflows

Detailed and optimized experimental protocols are crucial for achieving high-quality results. Below are the methodologies for the different types of SPE cartridges discussed.

Mixed-Mode Cation Exchange (MCX) SPE Protocol

Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is highly effective for extracting compounds like this compound that have both hydrophobic and ionizable functional groups.[2] This dual retention mechanism allows for more rigorous washing steps, leading to cleaner extracts.

Experimental Protocol (Based on Oasis® MCX for 7-aminoflunitrazepam)

  • Sample Pre-treatment: Acidify the plasma sample.

  • Conditioning: Condition the Oasis® MCX cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with an acidic solution (e.g., 2% formic acid) to remove acidic and neutral interferences.

    • Wash with methanol to remove hydrophobic interferences.

  • Elution: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile/methanol mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

SPE_Workflow_MCX cluster_sample_prep Sample Preparation cluster_spe SPE Cartridge (MCX) cluster_analysis Analysis Sample Plasma Sample Pretreat Acidify Sample Sample->Pretreat Condition Condition: 1. Methanol 2. Water Load Load Sample Condition->Load Wash1 Wash 1: Acidic Solution Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute: Basic Organic Solvent Wash2->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Fig. 1: Mixed-Mode Cation Exchange SPE Workflow.
Polymeric Reversed-Phase SPE Protocol

Polymeric reversed-phase sorbents, such as Oasis® HLB, offer high capacity and stability across a wide pH range. They are effective for extracting a broad range of compounds from aqueous matrices.

Experimental Protocol (Based on Oasis® HLB for 7-aminoflunitrazepam)

  • Sample Pre-treatment: Adjust the pH of the plasma sample.

  • Conditioning: Condition the Oasis® HLB cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute for analysis.

SPE_Workflow_Polymeric_RP cluster_sample_prep Sample Preparation cluster_spe SPE Cartridge (Polymeric RP) cluster_analysis Analysis Sample Plasma Sample Pretreat Adjust pH Sample->Pretreat Condition Condition: 1. Methanol 2. Water Load Load Sample Condition->Load Wash Wash: Weak Organic Solvent Load->Wash Elute Elute: Strong Organic Solvent Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Fig. 2: Polymeric Reversed-Phase SPE Workflow.
Silica-Based C18 SPE Protocol

Traditional silica-based C18 cartridges are widely used for the extraction of non-polar to moderately polar compounds. Their performance can be influenced by pH and the potential for silanol interactions.

Experimental Protocol (Based on SepPak® C18 for 7-aminoflunitrazepam)

  • Sample Pre-treatment: Adjust the pH of the plasma sample.

  • Conditioning: Condition the SepPak® C18 cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with a water/organic solvent mixture to remove interferences.

  • Elution: Elute the analyte with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute for analysis.

SPE_Workflow_C18 cluster_sample_prep Sample Preparation cluster_spe SPE Cartridge (Silica C18) cluster_analysis Analysis Sample Plasma Sample Pretreat Adjust pH Sample->Pretreat Condition Condition: 1. Methanol 2. Water Load Load Sample Condition->Load Wash Wash: Aqueous/Organic Mix Load->Wash Elute Elute: Organic Solvent Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Fig. 3: Silica-Based C18 SPE Workflow.

Conclusion

Based on the available data, mixed-mode cation exchange SPE cartridges, such as Oasis® MCX and EVOLUTE® EXPRESS CX, appear to be the most suitable choice for the extraction of this compound from biological matrices. The dual retention mechanism provides high recovery and superior sample clean-up, which is essential for sensitive and robust LC-MS/MS analysis. While polymeric reversed-phase and silica-based C18 cartridges can also yield acceptable recoveries, they may require more careful method optimization to minimize matrix effects. The selection of the optimal SPE cartridge and protocol should always be validated for the specific application and matrix to ensure the highest quality of analytical results.

References

Limit of detection (LOD) and quantification (LOQ) for 7-Aminonimetazepam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are paramount. This guide provides a comparative overview of the analytical limits—specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ)—for 7-Aminonimetazepam, a key metabolite of Nimetazepam. This document outlines data from various analytical methodologies, offering a tool for selecting the appropriate detection strategy based on the required sensitivity and the biological matrix .

Quantitative Data Summary

The sensitivity of analytical methods for this compound varies significantly with the technique and the sample matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most frequently documented and highly sensitive method for its detection in both urine and hair samples.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSUrineNot explicitly stated5 ng/mL[1]
LC-MS/MSHairNot explicitly stated25 pg/mg[2]
Nano-enhanced ELISAUrine0.18 µg/kg (for 7-aminonitrazepam)Not explicitly statedN/A

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols employed in the analysis of this compound.

LC-MS/MS Analysis of this compound in Urine

This method is designed for the sensitive quantification of this compound in urine samples.[1]

  • Sample Preparation:

    • Urine specimens are subjected to solid-phase extraction (SPE) using a DAU cartridge.

    • This is a common procedure for cleaning up complex biological samples and concentrating the analyte of interest.

  • Chromatography:

    • Column: A Luna polar-RP column is utilized for the chromatographic separation.

    • Mobile Phase: An ammonium acetate buffer solution at pH 4 is employed as the mobile phase.

  • Mass Spectrometry:

    • The mass spectrometer is operated in the positive ionization mode for all analytes.

LC-MS/MS Analysis of this compound in Hair

Hair analysis provides a longer window of detection for drug exposure.

  • Sample Preparation:

    • Hair samples are washed and then pulverized.

    • The powdered hair is sonicated in a buffer solution.

    • A liquid-liquid extraction is performed to isolate the analyte.

    • Alternatively, some protocols utilize enzymatic digestion with proteinase K to release the drug from the hair matrix, followed by solid-phase extraction.

  • Internal Standard:

    • Diazepam-d5 is commonly used as an internal standard to ensure accuracy and precision.

  • Chromatography and Mass Spectrometry:

    • Similar to urine analysis, a C18 column or a PFP (Pentafluorophenyl) propyl column is often used for separation.

    • Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Nano-enhanced ELISA for 7-Aminonitrazepam

While not specific to this compound, this innovative immunoassay for the closely related 7-aminonitrazepam highlights a potential alternative screening method.

  • Principle: This method utilizes gold nanoparticles conjugated to enzyme-labeled antibodies as signal probes to significantly enhance the sensitivity of a traditional ELISA.

  • Sample Preparation:

    • Urine samples are centrifuged.

    • The supernatant is subjected to enzymatic hydrolysis with β-glucuronidase to free conjugated metabolites.

    • The hydrolyzed sample is then diluted with a buffer before analysis.

Workflow and Process Visualization

To better illustrate the analytical process, the following diagrams outline the key steps in the detection and quantification of this compound.

Workflow for this compound Analysis in Urine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection spe Solid-Phase Extraction (SPE) urine_sample->spe Loading elution Elution of Analyte spe->elution Washing & Elution injection Injection into LC System elution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (LOD/LOQ) detection->quantification reporting Result Reporting quantification->reporting

Caption: General workflow for LC-MS/MS analysis of this compound in urine samples.

Workflow for this compound Analysis in Hair cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing hair_sample Hair Sample Collection wash Decontamination Wash hair_sample->wash extraction Extraction (LLE or Digestion + SPE) wash->extraction injection Injection into LC System extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (LOD/LOQ) detection->quantification reporting Result Reporting quantification->reporting

Caption: General workflow for LC-MS/MS analysis of this compound in hair samples.

References

Analyzing 7-Aminonimetazepam: A Comparative Guide to Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 7-Aminonimetazepam, a primary metabolite of the benzodiazepine nimetazepam, is crucial for pharmacokinetic studies, forensic toxicology, and clinical monitoring. The reliability of such quantification hinges on the performance of the analytical method, particularly the linearity and range of the calibration curve. This guide provides a comparative overview of different analytical techniques used for the determination of this compound, with a focus on their calibration curve characteristics, supported by experimental data.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Each method offers distinct advantages and limitations concerning the linearity and range of its calibration curve.

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
LC-MS/MS Human UrineLOQ - 100 ng/mL> 0.995 ng/mLWang et al., 2012[1]
LC-MS/MS Human HairNot explicitly statedNot explicitly stated25 pg/mgAnonymous, 2023[2]
GC-MS BloodNot explicitly stated for this compound> 0.9981 (for parent drug)Not explicitly statedPapadodima et al., 2010[3]
Immunoassay (ELISA) Urine/BloodNot explicitly stated for this compoundNot applicableNot explicitly statedNeogen Corporation[4]
Nano-enhanced ELISA UrineNot explicitly statedNot applicable0.18 ng/g (LOD for 7-aminonitrazepam)Anonymous, 2013[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its high sensitivity and specificity, making it the gold standard for quantitative analysis of drugs and their metabolites. A validated LC-MS/MS method for this compound in human urine has demonstrated a linear range extending from the limit of quantification (LOQ) up to 100 ng/mL, with a correlation coefficient greater than 0.99. For hair samples, a limit of quantification of 25 pg/mg has been reported, indicating excellent sensitivity for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. A validated GC-MS method for the simultaneous determination of 23 benzodiazepines, including the parent drug nimetazepam, in blood reported linear calibration curves with correlation coefficients exceeding 0.9981. While the specific linear range for this compound was not detailed in the available literature, the high linearity for the parent compound suggests a similar performance for its metabolite. Derivatization is often required for the analysis of benzodiazepines by GC-MS to improve their thermal stability and chromatographic behavior.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of experimental protocols for the analysis of this compound using LC-MS/MS and a general protocol for GC-MS analysis of benzodiazepines.

LC-MS/MS for this compound in Human Urine

This method, as described by Wang et al. (2012), involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.

Sample Preparation:

  • Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates.

  • Solid-phase extraction is performed using a C18 cartridge to clean up the sample and concentrate the analyte.

  • The analyte is eluted from the SPE cartridge, and the eluent is evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 analytical column is used with a gradient elution program. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

GC-MS for Benzodiazepines in Blood (General Protocol)

This protocol is based on the method described by Papadodima et al. (2010) for the analysis of multiple benzodiazepines.

Sample Preparation:

  • Blood samples are subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.

  • The extracted analytes are then derivatized to enhance their volatility and thermal stability for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • The derivatized sample is concentrated and injected into the GC-MS system.

GC-MS Conditions:

  • Gas Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation. A temperature gradient program is employed to achieve optimal separation of the analytes.

  • Mass Spectrometric Detection: A mass spectrometer is operated in electron ionization (EI) mode. The analysis can be performed in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict a typical experimental workflow for LC-MS/MS analysis and the logical relationship in selecting an analytical method.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in urine.

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods start Start: Need to quantify This compound sensitivity High Sensitivity & Specificity? start->sensitivity throughput High Throughput Screening? sensitivity->throughput No lcms LC-MS/MS sensitivity->lcms Yes gcms GC-MS sensitivity->gcms Yes throughput->lcms No throughput->gcms No immunoassay Immunoassay (ELISA) throughput->immunoassay Yes

Caption: Logical relationship for selecting an analytical method for this compound.

References

Detecting 7-Aminonimetazepam: A Comparative Analysis of Urine and Hair Samples

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential detection of 7-aminonimetazepam in urine and hair, supported by experimental data and detailed protocols.

The detection of this compound, the major metabolite of the hypnotic drug nimetazepam, is a critical aspect of forensic toxicology, clinical monitoring, and drug development research. The choice of biological matrix for testing is paramount, with urine and hair offering distinct advantages and disadvantages. This guide provides a comparative analysis of this compound detection in these two matrices, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Urine vs. Hair Analysis

FeatureUrine AnalysisHair Analysis
Detection Window Short-term (days to weeks)Long-term (months to years)
Sample Collection Non-invasiveNon-invasive
Indication of Use Recent drug exposureChronic or past drug exposure
Metabolite Concentration Generally higher concentrations of metabolites compared to the parent drug. The concentration of this compound can be up to 10 times greater than that of nimetazepam.Lower concentrations, typically in the picogram to nanogram per milligram range.
Adulteration Risk Higher risk of sample tamperingLower risk of external adulteration

Quantitative Data Summary

The following table summarizes quantitative data for the detection of this compound in urine and hair, based on available research. It is important to note that direct comparative studies on paired urine and hair samples from the same individuals are limited.

MatrixAnalyteConcentration RangeMethodReference
HairThis compound29.1 - 54.2 pg/mgLC-MS/MS[1]
HairNimetazepam22.0 - 27.4 pg/mgLC-MS/MS[1]
UrineThis compoundScreening concentration of 0.1 ng/mL is indicative of abuse. The concentration can be 10 times greater than the parent drug.LC/MS[2]
UrineNimetazepamLower than this compoundLC/MS[2]

Discussion

Urine analysis is the preferred method for detecting recent drug use due to the relatively short detection window of most drugs and their metabolites. For this compound, its presence in urine is a reliable indicator of recent nimetazepam ingestion[2]. The concentration of this compound in urine is often significantly higher than that of the parent drug, making it a sensitive marker for detection. Studies on the similar compound, 7-aminoclonazepam, have shown it can be detected in urine for up to 28 days after a single dose and potentially for 2-3 weeks after cessation of repeated use, suggesting a similar detection window for this compound.

Hair analysis, in contrast, provides a much longer detection window, offering a historical record of drug exposure that can span months or even years, depending on the length of the hair shaft. This makes it an invaluable tool for assessing chronic or past drug use. Research has shown that this compound is incorporated into the hair shaft and can be detected at concentrations higher than the parent drug, nimetazepam. This is a crucial finding, as the detection of metabolites in hair provides strong evidence of drug ingestion rather than external contamination.

Experimental Protocols

Urine Sample Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract nimetazepam and its metabolites, including this compound, from the urine matrix.

  • Procedure:

    • Urine samples are subjected to enzymatic hydrolysis to release conjugated metabolites.

    • A DAU (Drug of Abuse in Urine) solid-phase extraction cartridge is used for the extraction.

    • The cartridge is conditioned and the urine sample is loaded.

    • Interfering substances are washed from the cartridge.

    • The analytes are eluted from the cartridge using an appropriate solvent.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate, identify, and quantify this compound.

  • Procedure:

    • The extracted sample is injected into a liquid chromatograph.

    • An ammonium acetate buffer solution (pH 4) and a Luna polar-RP column are typically used as the mobile and stationary phases, respectively.

    • The separated analytes are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in the positive ion mode for the detection of this compound.

Hair Sample Analysis

1. Sample Preparation: Methanol Extraction

  • Objective: To extract this compound from the hair matrix.

  • Procedure:

    • Hair samples are first decontaminated to remove external pollutants.

    • The hair is then pulverized or cut into small segments.

    • The prepared hair is incubated in methanol, often with sonication, to facilitate the extraction of the analytes from the hair shaft.

    • The methanolic extract is then evaporated to dryness, typically under a stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for analysis.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate, identify, and quantify this compound.

  • Procedure:

    • The reconstituted extract is injected into an LC-MS/MS system.

    • A matrix-matched calibration method is often employed for accurate quantification, using a deuterated internal standard such as diazepam-d5.

    • The LC-MS/MS is operated under selective reaction monitoring (SRM) mode for high specificity and sensitivity.

Visualizing the Processes

To further clarify the experimental workflows and the metabolic pathway, the following diagrams are provided in DOT language.

Metabolic Pathway of Nimetazepam Nimetazepam Nimetazepam Metabolism Hepatic Metabolism (Reduction of Nitro Group) Nimetazepam->Metabolism Aminonimetazepam This compound Metabolism->Aminonimetazepam Excretion Renal Excretion (Urine) Aminonimetazepam->Excretion Incorporation Incorporation into Hair Aminonimetazepam->Incorporation Experimental Workflow for this compound Detection cluster_urine Urine Analysis cluster_hair Hair Analysis Urine_Collection Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE LCMS_Urine LC-MS/MS Analysis SPE->LCMS_Urine Hair_Collection Hair Sample Collection Decontamination Decontamination Hair_Collection->Decontamination Pulverization Pulverization Decontamination->Pulverization Methanol_Extraction Methanol Extraction Pulverization->Methanol_Extraction Evaporation Evaporation & Reconstitution Methanol_Extraction->Evaporation LCMS_Hair LC-MS/MS Analysis Evaporation->LCMS_Hair

References

Safety Operating Guide

Proper Disposal of 7-Aminonimetazepam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 7-Aminonimetazepam, an analytical reference material categorized as a benzodiazepine. Due to the unknown physiological and toxicological properties of this compound, it must be handled and disposed of as hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

Disposal Protocol for this compound

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Treat all quantities of this compound, including residual amounts in empty containers, as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[2][3]

  • Containerization:

    • Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions of this compound (e.g., in acetonitrile), use a compatible, sealed container intended for flammable liquid hazardous waste.[4][5]

    • Ensure the container is in good condition and made of a material compatible with the chemical.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon the first addition of waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific solvent if in solution (e.g., "Acetonitrile")

      • An accurate estimation of the concentration and quantity

      • The date of accumulation

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area must be well-ventilated.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.

  • Arranging for Pickup and Disposal:

    • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

    • Do not exceed the storage time limits for hazardous waste as defined by regulatory bodies such as the EPA.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying, deface or remove the original label before disposing of the container according to institutional guidelines for non-hazardous lab glass or plastic.

Quantitative Data Summary

There is no quantitative data available for specific degradation or neutralization protocols for this compound as a standard disposal method. The industry standard is collection and incineration by a licensed facility. The key quantitative limits pertain to hazardous waste accumulation:

ParameterGuidelineSource
Maximum Hazardous Waste in SAADo not exceed 55 gallons of hazardous waste or 1 quart of acute hazardous waste.
Container Fill LevelFill container no further than the shoulder to allow for expansion and prevent spills.

Experimental Protocols

Standard laboratory practice and regulatory guidelines do not recommend the chemical neutralization or degradation of this compound as a form of disposal within the laboratory. The risks associated with such procedures, including incomplete reactions, hazardous byproducts, and potential exposure, outweigh the benefits. The sole recommended protocol is the segregation and packaging of the waste for collection by a certified hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS and Institutional Policies B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify this compound as Hazardous Waste B->C D Select Compatible & Sealed Waste Container C->D E Affix Hazardous Waste Label (Chemical Name, Date) D->E F Place Waste in Container E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment for Liquids G->H I Request Waste Pickup via Institutional EHS H->I J Licensed Contractor Transports & Incinerates Waste I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Aminonimetazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Aminonimetazepam. Given that the physiological and toxicological properties of this compound are not yet fully understood, a highly cautious and conservative approach to handling is mandatory to ensure personnel safety and prevent environmental contamination. Adherence to the following procedures is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The absence of comprehensive safety data for this compound necessitates the use of robust personal protective equipment. The following table summarizes the minimum required PPE for handling this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.

PPE ComponentSpecifications & JustificationDonning & Doffing Procedure
Gloves Double Gloving Required. Use chemotherapy-rated nitrile gloves (ASTM D6978 certified). The outer glove should have an extended cuff.Donning: Inner glove, followed by outer glove pulled over the gown cuff. Doffing: Remove outer glove first, turning it inside out. Then remove inner glove.
Eye & Face Protection Chemical safety goggles and a full-face shield are mandatory to protect against splashes and potential aerosols.Donning: Goggles first, then face shield. Doffing: Remove face shield, then goggles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound or when there is a risk of aerosolization.Donning: Perform a seal check each time the respirator is worn. Doffing: Remove without touching the front of the respirator.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be elastic or knit.Donning: Gown should be fully fastened. Doffing: Remove by rolling it down and away from the body, turning it inside out.
Shoe Covers Disposable, slip-resistant shoe covers must be worn over laboratory footwear.Donning: Put on before entering the designated handling area. Doffing: Remove before exiting the handling area.

Operational Plan: A Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

2.1. Preparation and Weighing:

  • Designate a specific area within the chemical fume hood for handling this compound.

  • Cover the work surface with disposable, absorbent bench paper.

  • Don all required PPE as outlined in the table above.

  • When weighing the solid compound, use an analytical balance within a ventilated balance enclosure or a dedicated area of the fume hood to contain any airborne particles.

  • Use dedicated spatulas and weighing papers. Dispose of them as contaminated waste immediately after use.

2.2. Solution Preparation:

  • If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

  • Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

2.3. Post-Handling Decontamination:

  • Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound. A suitable decontamination solution (e.g., a high-pH solution, if compatible with the equipment) should be used, followed by a thorough rinse.

  • Wipe down the work surface in the fume hood with a decontaminating solution.

  • Dispose of all contaminated disposable materials in a designated hazardous waste container.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from the handling of this compound must be treated as hazardous waste.

3.1. Waste Segregation:

  • Solid Waste: Contaminated gloves, gowns, shoe covers, weighing papers, and other disposable items should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions, rinsates from decontamination, and any other liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

3.2. Labeling and Storage:

  • All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "liquid waste in methanol").

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1] Ensure containers are kept closed except when adding waste.[1][2]

3.3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][3] Do not dispose of any this compound waste down the drain or in the regular trash.

Emergency Procedures

4.1. Spills:

  • Small Spills (within the fume hood): Use a chemical spill kit to absorb the material. Wear full PPE. Decontaminate the area and dispose of all cleanup materials as hazardous waste.

  • Large Spills (outside the fume hood): Evacuate the immediate area. Alert colleagues and the laboratory supervisor. Contact your institution's EHS or emergency response team immediately.

4.2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_area 1. Prepare Designated Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh prepare_solution 4. Prepare Solution weigh->prepare_solution decontaminate 5. Decontaminate Equipment & Surfaces prepare_solution->decontaminate doff_ppe 6. Doff PPE decontaminate->doff_ppe segregate_waste 7. Segregate Hazardous Waste doff_ppe->segregate_waste dispose 8. Arrange for EHS Pickup segregate_waste->dispose

Caption: Workflow for handling this compound.

References

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